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  • Product: 3-Ethoxy-2,6-difluorobenzyl bromide
  • CAS: 1092461-30-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-Ethoxy-2,6-Difluorobenzyl Bromide in Medicinal Chemistry and Organic Synthesis

Executive Summary In the landscape of modern drug discovery, the strategic substitution of aromatic rings is paramount for optimizing pharmacokinetics, target binding affinity, and metabolic stability. 3-Ethoxy-2,6-diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic substitution of aromatic rings is paramount for optimizing pharmacokinetics, target binding affinity, and metabolic stability. 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7) has emerged as a highly specialized electrophilic building block. As a Senior Application Scientist, I frequently utilize this reagent to install the 3-ethoxy-2,6-difluorobenzyl moiety into complex active pharmaceutical ingredients (APIs), most notably in the development of Tyrosine Kinase 2 (TYK2) and Janus Kinase (JAK) inhibitors .

This whitepaper provides an authoritative, mechanistic breakdown of the compound’s structural rationale, physical properties, synthetic workflows, and self-validating handling protocols designed for rigorous laboratory environments.

Physicochemical Profiling & Structural Rationale

To utilize a building block effectively, one must understand the causality behind its structural design. The architecture of 3-ethoxy-2,6-difluorobenzyl bromide is not arbitrary; it is a masterclass in rational drug design.

  • The 2,6-Difluoro Substitution: Fluorine is highly electronegative yet sterically small (Van der Waals radius 1.47 Å). Placing two fluorine atoms ortho to the benzylic position exerts a powerful electron-withdrawing inductive effect. This lowers the pKa of adjacent functional groups in the final API, enhancing membrane permeability. Furthermore, the ortho-fluorines sterically lock the conformation of the benzyl group, reducing entropic penalty upon target binding, and completely block CYP450-mediated aromatic oxidation at those positions.

  • The 3-Ethoxy Group: This acts as a lipophilic, electron-donating vector. In kinase inhibitors, this ether linkage is frequently designed to occupy specific hydrophobic sub-pockets within the kinase domain, driving selectivity.

  • The Benzylic Bromide: Bromide is an exceptional leaving group. The benzylic position stabilizes the transition state during nucleophilic substitution ( SN​2 ), allowing for rapid, high-yielding coupling with amines, phenols, or nitrogenous heterocycles.

Quantitative Data Summary

Table 1: Key Physical and Chemical Properties of 3-Ethoxy-2,6-difluorobenzyl bromide

PropertyValue
Chemical Name 3-Ethoxy-2,6-difluorobenzyl bromide
CAS Registry Number 1092461-30-7
Molecular Formula C9H9BrF2O
Molecular Weight 251.07 g/mol
Density (Predicted) ~1.5 - 1.7 g/cm³
Boiling Point (Predicted) ~250 - 270 °C
Physical State Colorless to light yellow liquid / low-melting solid
Storage Conditions 2-8°C, inert atmosphere (Ar/N2), moisture-sensitive

Synthetic Methodology & Causality Workflows

The de novo synthesis of 3-ethoxy-2,6-difluorobenzyl bromide requires a highly controlled, three-step sequence starting from commercially available 2,6-difluoro-3-hydroxybenzaldehyde. Below is the field-proven methodology, emphasizing the causality behind each reagent choice.

Step-by-Step Experimental Protocol

Phase 1: Phenolic Alkylation

  • Procedure: Dissolve 2,6-difluoro-3-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N -Dimethylformamide (DMF). Add Potassium Carbonate ( K2​CO3​ , 1.5 eq) followed by Iodoethane (1.2 eq). Stir at 60°C for 4 hours.

  • Causality: K2​CO3​ acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide. DMF, a polar aprotic solvent, is chosen specifically because it leaves the phenoxide unsolvated and highly reactive, accelerating the SN​2 attack on iodoethane.

Phase 2: Aldehyde Reduction

  • Procedure: Isolate the resulting 3-ethoxy-2,6-difluorobenzaldehyde. Dissolve in Methanol at 0°C. Slowly add Sodium Borohydride ( NaBH4​ , 1.2 eq). Stir for 1 hour.

  • Causality: NaBH4​ is a chemoselective reducing agent. It perfectly reduces the aldehyde to 3-ethoxy-2,6-difluorobenzyl alcohol without risking the reductive defluorination that stronger agents (like LiAlH4​ ) might cause.

Phase 3: Bromination (Self-Validating System)

  • Procedure: Dissolve the benzyl alcohol in anhydrous Dichloromethane (DCM) at 0°C under an Argon atmosphere. Dropwise, add Phosphorus Tribromide ( PBr3​ , 0.4 eq). Stir for 2 hours, allowing it to warm to room temperature.

  • Causality: PBr3​ is strictly chosen over Hydrobromic acid (HBr). Strong aqueous acids like HBr carry a high risk of cleaving the newly formed 3-ethoxy ether. PBr3​ operates via an alkyl phosphite intermediate, ensuring mild, anhydrous conversion to the bromide.

Synthesis A 2,6-Difluoro-3- hydroxybenzaldehyde B 3-Ethoxy-2,6- difluorobenzaldehyde A->B Alkylation (EtI, K2CO3) C 3-Ethoxy-2,6- difluorobenzyl alcohol B->C Reduction (NaBH4) D 3-Ethoxy-2,6- difluorobenzyl bromide C->D Bromination (PBr3)

Caption: Three-step synthetic workflow for 3-Ethoxy-2,6-difluorobenzyl bromide.

Protocol Validation (Quality Control)

Every protocol must be a self-validating system. To guarantee the success of Phase 3:

  • In-Process: Use Thin Layer Chromatography (TLC; Hexanes:EtOAc 4:1). The starting alcohol is UV-active and stains heavily with KMnO4​ . The product bromide moves significantly higher ( Rf​ shift) due to the loss of the polar hydroxyl group.

  • Post-Process ( 1H NMR): The definitive checkpoint is Nuclear Magnetic Resonance. The benzylic protons ( −CH2​−OH ) in the precursor appear at ~4.7 ppm. Upon successful bromination, this peak shifts upfield to ~4.5 ppm ( −CH2​−Br ), and the broad −OH singlet disappears entirely. If the peak at 4.7 ppm remains, the reaction is incomplete.

Application in Medicinal Chemistry: TYK2 Inhibitors

The primary commercial and academic demand for 3-ethoxy-2,6-difluorobenzyl bromide lies in the synthesis of heterocyclyl pyrimidine analogues. These molecules are potent inhibitors of Tyrosine Kinase 2 (TYK2), an enzyme mediating immune and inflammatory signaling pathways .

By reacting 3-ethoxy-2,6-difluorobenzyl bromide with a primary amine, chemists generate a secondary benzylamine that is subsequently coupled to a pyrimidine core. The resulting spatial geometry allows the difluorobenzyl moiety to deeply penetrate the allosteric or ATP-binding site of TYK2, disrupting the downstream phosphorylation of STAT proteins.

TYK2_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-23) Receptor Cytokine Receptor Complex Cytokine->Receptor TYK2 TYK2 Kinase Activation Receptor->TYK2 Recruits & Activates STAT STAT Phosphorylation & Dimerization TYK2->STAT Phosphorylates Gene Gene Transcription (Inflammatory Response) STAT->Gene Translocates to Nucleus Inhibitor TYK2 Inhibitor (3-Ethoxy-2,6-difluorobenzyl moiety) Inhibitor->TYK2 Allosteric Inhibition (Blocks Activation)

Caption: Mechanism of TYK2 inhibition utilizing the 3-Ethoxy-2,6-difluorobenzyl moiety.

Handling, Storage, and Safety Logistics

Like all benzylic halides, 3-ethoxy-2,6-difluorobenzyl bromide is a potent alkylating agent and a known lachrymator (tear gas effect).

  • Storage: It must be stored under cold-chain logistics (2-8°C) to prevent thermal degradation.

  • Atmosphere: The vial must be backfilled with Argon or Nitrogen after every use. Atmospheric moisture will slowly hydrolyze the bromide back into the benzyl alcohol, ruining the reagent's electrophilic potential.

  • Handling: All manipulations must occur within a certified fume hood using nitrile gloves. In the event of a spill, neutralize the area with a dilute solution of sodium thiosulfate or a weak amine (like ethanolamine) to safely quench the electrophile before cleanup.

References

  • European Patent Office. "EP 2855451 B1: HETEROCYCLYL PYRIMIDINE ANALOGUES AS TYK2 INHIBITORS." Google Patents.
Exploratory

Comprehensive NMR Spectral Analysis of 3-Ethoxy-2,6-difluorobenzyl Bromide: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of heavily substituted fluorinated aromatics requires a rigorous understanding of heteronuclear spin-spin coupling dynamics. 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heavily substituted fluorinated aromatics requires a rigorous understanding of heteronuclear spin-spin coupling dynamics. 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7)[1] is a highly specialized building block utilized in advanced medicinal chemistry and agrochemical synthesis. Because the 19 F nucleus possesses a spin of I=1/2 and 100% natural abundance, it actively couples with both 1 H and 13 C nuclei across multiple bonds. This technical guide provides a deep-dive into the predicted 1 H and 13 C NMR spectral data for this molecule, explaining the causality behind the complex first- and second-order splitting patterns generated by the asymmetric fluorinated ring.

Molecular Architecture & Spin System Dynamics

To accurately assign the NMR spectra, we must first analyze the symmetry and electronic environment of the molecule. In a perfectly symmetric 2,6-difluorobenzyl system, the two fluorine atoms would be chemically and magnetically equivalent. However, the introduction of the 3-ethoxy group breaks the C2v​ symmetry of the aromatic ring.

Causality of Spectral Complexity: Because of this symmetry breaking, F2 and F6 become non-equivalent . This non-equivalence means that any nucleus coupling to both fluorines (such as the benzylic -CH 2​ Br protons or the C1 carbon) will experience different coupling constants ( JHF​ or JCF​ ). Rather than simple triplets, these signals will manifest as doublets of doublets (dd) or complex multiplets. Furthermore, the electron-donating resonance effect of the 3-ethoxy oxygen heavily shields the ortho-proton (H4), while the inductive electron-withdrawing effects of the fluorines deshield adjacent nuclei, creating a wide dispersion of chemical shifts [2].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. By utilizing internal standards and optional heteronuclear decoupling, researchers can unambiguously separate homonuclear ( JHH​ ) from heteronuclear ( JHF​ , JCF​ ) couplings [3].

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of ultra-pure 3-ethoxy-2,6-difluorobenzyl bromide in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Standardization : Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal zero-point reference (0.00 ppm) for both 1 H and 13 C spectra. This eliminates chemical shift drift caused by magnetic susceptibility differences between samples.

  • Probe Tuning and Shimming : Perform automated or manual gradient shimming (Z1-Z5) to optimize magnetic field homogeneity. The deuterium lock signal must remain stable to prevent line broadening, which would obscure fine 4JHF​ couplings.

  • Acquisition Parameters :

    • 1 H NMR : 400 MHz, 16 scans, relaxation delay (D1) of 1.5 s, spectral width of 12 ppm.

    • 13 C{ 1 H} NMR : 100 MHz, 512 scans, relaxation delay of 2.0 s, spectral width of 250 ppm. WALTZ-16 decoupling is applied to remove 1 H- 13 C couplings.

  • Heteronuclear Decoupling (Validation Step) : If the 1 H or 13 C multiplets are overly convoluted by fluorine, acquire 1 H{ 19 F} and 13 C{ 19 F} spectra. This collapses the JHF​ and JCF​ splittings, isolating the pure JHH​ and JCC​ networks to validate the initial assignments[4].

NMR_Workflow A Sample Preparation (3-Ethoxy-2,6-difluorobenzyl bromide) B Solvent & Standard Addition (CDCl3 + 0.03% TMS) A->B C Probe Tuning & Shimming (Optimize Field Homogeneity) B->C D 1H NMR Acquisition (400 MHz, 16 Scans) C->D E 13C{1H} NMR Acquisition (100 MHz, 512 Scans) C->E F 19F Decoupling (1H{19F} / 13C{19F}) (Isolate J_HH and J_CC) D->F Resolve 1H-19F G Data Processing (FT, Phase/Baseline Correction) D->G E->F Resolve 13C-19F E->G F->G H Spectral Analysis & Elucidation (Extract Shifts & J-Couplings) G->H

Workflow for self-validating NMR acquisition and spectral elucidation.

1 H NMR Spectral Elucidation

The proton spectrum is defined by three distinct regions: the aliphatic ethoxy protons, the benzylic protons, and the aromatic protons.

  • Benzylic Protons (-CH 2​ Br) : Located at C1, these protons (~4.50 ppm) are flanked by the non-equivalent F2 and F6. They couple to both fluorines with slightly different 4JHF​ constants (typically 1.5–2.0 Hz), resulting in a doublet of doublets (dd) or a tight multiplet.

  • Aromatic Protons (H4 and H5) : H5 (~7.17 ppm) exhibits a large ortho-coupling to H4 ( 3JHH​≈9.0 Hz) and a large ortho-coupling to F6 ( 3JHF​≈8.5 Hz), rendering it a complex triplet of doublets (td). Conversely, H4 (~6.83 ppm) is shielded by the electron-donating resonance of the ortho-ethoxy group and appears as a doublet of doublets (dd).

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)
-CH 3​ (Ethoxy)1.42t3H 3JHH​=7.0
-CH 2​ - (Ethoxy)4.05q2H 3JHH​=7.0
-CH 2​ Br (Benzylic)4.50dd / m2H 4JHF​≈2.0,1.5
H-4 (Aromatic)6.83dd1H 3JHH​=9.0 , 4JHF​=1.5
H-5 (Aromatic)7.17td1H 3JHH​=9.0 , 3JHF​=8.5 , 5JHF​=1.5

13 C NMR Spectral Elucidation

The 13 C NMR spectrum is highly diagnostic due to the massive one-bond carbon-fluorine couplings ( 1JCF​>240 Hz). The additivity rules for substituted benzenes perfectly predict the chemical shifts when accounting for the ipso, ortho, meta, and para effects of the -F, -OEt, and -CH 2​ Br groups.

  • C2 and C6 (C-F) : C6 appears at ~157.5 ppm and C2 at ~151.5 ppm. Both are split into massive doublets by their directly attached fluorines ( 1JCF​≈245−248 Hz) and are further split by the meta-fluorine ( 3JCF​≈6−8 Hz).

  • C1 (C-CH 2​ Br) : Found at ~110.5 ppm, it is ortho to both F2 and F6, resulting in a doublet of doublets ( 2JCF​≈18.0,15.0 Hz).

Table 2: Predicted 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Carbon AssignmentChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)
-CH 3​ (Ethoxy)14.5s-
-CH 2​ Br (Benzylic)28.0dd 3JCF​=4.0,3.0
-CH 2​ - (Ethoxy)65.5s-
C-1 (Aromatic)110.5dd 2JCF​=18.0,15.0
C-5 (Aromatic)112.5d 2JCF​=22.0
C-4 (Aromatic)117.5d 3JCF​=5.0
C-3 (Aromatic)147.5d 2JCF​=12.0
C-2 (Aromatic)151.5dd 1JCF​=245.0 , 3JCF​=8.0
C-6 (Aromatic)157.5dd 1JCF​=248.0 , 3JCF​=6.0

Conclusion

The accurate assignment of 3-ethoxy-2,6-difluorobenzyl bromide relies heavily on mapping the heteronuclear spin-spin coupling networks. By understanding the causality of symmetry breaking induced by the 3-ethoxy group, researchers can confidently navigate the complex first- and second-order multiplets present in both the 1 H and 13 C spectra. Utilizing a self-validating protocol with optional 19 F decoupling ensures absolute trustworthiness in the structural elucidation process.

References
  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL: [Link]

  • Title: Applications of 19F multidimensional NMR Source: Progress in Nuclear Magnetic Resonance Spectroscopy (ResearchGate) URL: [Link]

  • Title: Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Comprehensive Safety Data and Toxicological Profiling of 3-Ethoxy-2,6-difluorobenzyl bromide: A Technical Guide

Introduction 3-Ethoxy-2,6-difluorobenzyl bromide is a highly reactive, specialized fluorinated aromatic building block utilized extensively in medicinal chemistry and advanced materials development ()[1]. Due to the pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Ethoxy-2,6-difluorobenzyl bromide is a highly reactive, specialized fluorinated aromatic building block utilized extensively in medicinal chemistry and advanced materials development ()[1]. Due to the potent alkylating nature of the benzylic bromide pharmacophore, handling this compound requires a rigorous understanding of its mechanistic toxicology and physicochemical behavior. This whitepaper synthesizes the structural reactivity, safety data, and field-proven experimental workflows necessary for safe and effective laboratory integration.

Section 1: Chemical Identity & Physicochemical Data

To establish a baseline for hazard assessment, the core quantitative data for 3-ethoxy-2,6-difluorobenzyl bromide is summarized below.

Table 1: Chemical Identity and Properties

ParameterValue / Description
Chemical Name 3-Ethoxy-2,6-difluorobenzyl bromide
CAS Number 1092461-30-7[1]
Molecular Formula C9H9BrF2O[1]
Molecular Weight 251.07 g/mol [1]
Structural Class Organobromide / Benzyl Halide
Primary Hazard Corrosive, Lachrymator, Alkylating Agent

Section 2: Structural Pharmacophore & Mechanistic Toxicology

Alkylating Dynamics (S_N2 Pathway)

Benzyl bromides are archetypal electrophiles that undergo rapid bimolecular nucleophilic substitution (S_N2) reactions, covalently modifying DNA bases and protein residues ()[2]. In 3-ethoxy-2,6-difluorobenzyl bromide, reactivity is heavily modulated by its aromatic substituents:

  • Electronic Effects: The highly electronegative fluorine atoms at the 2- and 6-positions exert a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon.

  • Steric Shielding: Conversely, these ortho-fluorines introduce significant steric bulk around the reaction center. This dictates the trajectory of incoming nucleophiles, often slowing down interactions with bulky biological macromolecules compared to unsubstituted benzyl bromide, while simultaneously increasing the compound's lipophilicity (logP).

Lachrymatory Mechanism (TRPA1 Activation)

Like other benzylic halides, this compound is a potent lachrymator (tear-inducing agent) (). The mechanism of nociception is driven by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, located on peripheral sensory nerve endings ()[3].

The benzylic carbon acts as a soft electrophile, covalently modifying highly conserved cysteine thiol groups within the TRPA1 channel ()[4]. This covalent thiolation triggers a conformational change, opening the channel to a massive influx of intracellular calcium (Ca2+). The resulting depolarization stimulates the release of neuropeptides like Substance P, causing intense pain, inflammation, and reflex tearing.

TRPA1_Pathway A 3-Ethoxy-2,6-difluorobenzyl bromide (Electrophile) B TRPA1 Ion Channel (Cysteine Thiolation) A->B S_N2 Alkylation C Calcium Influx (Intracellular Ca2+ ↑) B->C Channel Opening D Substance P Release (Neuropeptide) C->D Depolarization E Nociception & Lachrymation (Pain & Tearing) D->E Nerve Activation

Figure 1: Mechanistic pathway of TRPA1 channel activation and lachrymation by benzylic electrophiles.

Section 3: Safety Data Sheet (SDS) Core Parameters

Given its structural profile, 3-ethoxy-2,6-difluorobenzyl bromide must be handled with strict adherence to GHS protocols for corrosive alkylating agents.

Hazard Statements
  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.

  • Lachrymator: Causes intense tearing and ocular spasm upon vapor exposure ()[5].

Engineering Controls & PPE
  • Fume Hood: Mandatory. Never handle on an open bench due to its volatility and lachrymatory properties.

  • Gloves: Butyl rubber or heavy-duty nitrile (double-gloved). Causality: Standard latex offers insufficient breakthrough time for lipophilic organobromides, allowing transdermal penetration.

  • Eye Protection: Tight-fitting chemical splash goggles paired with a full face shield.

First Aid Causality
  • Ocular Exposure: Immediate irrigation with copious amounts of water for at least 15 minutes (). Causality: Water mechanically flushes the agent and dilutes the localized hydrobromic acid (HBr) formed by the slow hydrolysis of the bromide leaving group.

  • Dermal Exposure: Rinse with cold water, followed by soap. Causality: Cold water minimizes pore dilation, reducing the dermal absorption rate of the lipophilic fluorinated compound.

Section 4: Field-Proven Experimental Protocols

Protocol 1: Safe Handling, Quenching, and Decontamination Workflow

Standard aqueous quenching of benzyl bromides is notoriously slow and generates corrosive HBr gas. To ensure a self-validating, rapid destruction of the electrophile, a nitrogen-based nucleophile is employed.

  • Preparation of Quench Solution: Prepare a 10% (v/v) solution of ethanolamine in a 1:1 mixture of ethanol and water.

    • Causality: Ethanolamine provides a highly nucleophilic primary amine that rapidly outcompetes water in S_N2 alkylation, forming a stable, non-volatile secondary/tertiary amine adduct without releasing HBr gas.

  • Application: Carefully add the quench solution to the reaction vessel or spill area containing the bromide.

  • Incubation: Allow the mixture to sit for 30 minutes to ensure complete consumption of the alkylating agent.

  • Self-Validation (Colorimetric Assay): To verify complete quenching, add a drop of the mixture to a 1% solution of 4-(4-nitrobenzyl)pyridine (4-NBP) in acetone, followed by a drop of triethylamine ()[6].

    • Causality: 4-NBP reacts with active alkylating agents to form a deep blue/purple chromophore. If the solution remains colorless or pale yellow, the electrophile has been 100% neutralized, validating safe disposal.

Quenching_Workflow Start Spill / Residual 3-Ethoxy-2,6-difluorobenzyl bromide Step1 Isolate Area & Ensure Fume Hood Exhaust Start->Step1 Step2 Apply 10% Ethanolamine in Ethanol/Water Step1->Step2 Step3 Allow 30 min for Complete S_N2 Quenching Step2->Step3 Nucleophilic Attack Step4 Self-Validation: 4-NBP Colorimetric Test Step3->Step4 End Dispose as Halogenated Organic Waste Step4->End If Colorless/Yellow

Figure 2: Self-validating chemical quenching workflow for reactive benzyl bromide derivatives.

Protocol 2: In Vitro Calcium Imaging Assay for TRPA1 Activation

To quantify the lachrymatory potential and receptor kinetics of 3-ethoxy-2,6-difluorobenzyl bromide, a calcium imaging assay using TRPA1-expressing HEK293 cells is utilized ()[7].

  • Cell Preparation: Culture HEK293 cells stably transfected with human TRPA1 in a 96-well plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification facilitates cell permeability. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore within the cytosol.

  • Baseline Measurement: Record baseline fluorescence using a microplate reader (Ex/Em: 494/516 nm).

  • Compound Addition: Introduce 3-ethoxy-2,6-difluorobenzyl bromide (dissolved in DMSO, final assay concentration <0.1% DMSO) to the wells.

  • Kinetic Readout: Measure fluorescence continuously for 5 minutes. A rapid, dose-dependent spike in fluorescence indicates TRPA1-mediated calcium influx, confirming the compound's sensory irritant profile.

References

  • IARC Exposome-Explorer: Benzyl bromide (T3D1776) - Mechanism of Toxicity. Available at: [Link]

  • ResearchGate: Painful chemistry! From barbecue smoke to riot control. Available at: [Link]

  • NIH PMC: Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management. Available at:[Link]

  • ACS Publications: Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents. Available at:[Link]

Sources

Exploratory

Determining the Solubility Profile of 3-Ethoxy-2,6-difluorobenzyl Bromide in Organic Solvents: A Technical Guide

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3-Ethoxy-2,6-difluorobenzyl bromide. While specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3-Ethoxy-2,6-difluorobenzyl bromide. While specific solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles, experimental protocols, and analytical methodologies required to systematically evaluate its solubility in a range of common organic solvents. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for applications in synthetic chemistry, process development, and formulation science.

Introduction: The Significance of a Solubility Profile

The solubility of a chemical entity is a critical physical property that dictates its behavior in various chemical and biological systems. For a reagent like 3-Ethoxy-2,6-difluorobenzyl bromide, a substituted aromatic benzyl bromide likely utilized in organic synthesis, understanding its solubility is paramount for several reasons:

  • Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solvent. A well-chosen solvent ensures that the reactants are sufficiently solvated to participate effectively in the reaction.

  • Purification and Isolation: Techniques such as crystallization and chromatography, which are fundamental to isolating pure compounds, are heavily reliant on the differential solubility of the target compound and its impurities in various solvent systems.[1]

  • Process Development and Scale-Up: For industrial applications, a robust understanding of solubility is essential for designing efficient and scalable processes, including reaction setup, product isolation, and formulation.

  • Safety and Handling: Knowledge of solubility aids in the safe handling and storage of the compound, including the preparation of solutions and the mitigation of potential hazards.

This guide will provide the necessary theoretical background and practical steps to establish a comprehensive solubility profile for 3-Ethoxy-2,6-difluorobenzyl bromide.

Physicochemical Properties of 3-Ethoxy-2,6-difluorobenzyl Bromide

A foundational understanding of the molecule's structure and general properties can provide initial insights into its likely solubility behavior.

PropertyValueSource
Molecular Formula C9H9BrF2O[2]
Molecular Weight 251.07 g/mol [3]
Appearance Likely a solid at room temperatureInferred from related compounds[3]
Melting Point 44-47°C[2]
Boiling Point 268.9 ± 35.0 °C (Predicted)[2]

The presence of two fluorine atoms and an ethoxy group introduces polarity to the molecule. However, the benzene ring and the overall size of the molecule contribute to its nonpolar character. This duality suggests that 3-Ethoxy-2,6-difluorobenzyl bromide will likely exhibit a range of solubilities in solvents of varying polarities, following the "like dissolves like" principle.[1][4]

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to determining the solubility of 3-Ethoxy-2,6-difluorobenzyl bromide.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Analysis A Select a diverse range of organic solvents B Perform preliminary solubility tests (e.g., mg/mL) A->B C Categorize solvents: Soluble, Partially Soluble, Insoluble B->C E Prepare saturated solutions at a controlled temperature C->E Inform solvent selection for quantitative study D Develop and validate an analytical method (e.g., HPLC-UV) F Equilibrate solutions (e.g., 24-48 hours with agitation) E->F G Filter and dilute an aliquot of the supernatant F->G H Quantify the concentration of the solute G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: A two-phase workflow for determining the solubility profile.

Detailed Experimental Protocols

Materials and Equipment
  • 3-Ethoxy-2,6-difluorobenzyl bromide (ensure purity is known)

  • A selection of organic solvents (HPLC grade or equivalent) covering a range of polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Safety Precautions

Benzyl bromides are known to be lachrymatory and corrosive.[5] Always handle 3-Ethoxy-2,6-difluorobenzyl bromide and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility and helps to prioritize solvents for quantitative analysis.

  • Solvent Selection: Choose a diverse set of at least 8-10 organic solvents representing a spectrum of polarities.

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Ethoxy-2,6-difluorobenzyl bromide into a clean, dry vial.

  • Solvent Addition: Add the selected solvent in 0.5 mL increments.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution for the dissolution of the solid.

  • Categorization: Continue adding solvent up to a total volume of 5 mL. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

Protocol 2: Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the equilibrium concentration of the solute in a saturated solution at a specific temperature.

  • Analytical Method Development:

    • Develop a stability-indicating analytical method, preferably using HPLC-UV, to quantify the concentration of 3-Ethoxy-2,6-difluorobenzyl bromide.[7][8]

    • Select a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient).[9]

    • Determine the wavelength of maximum absorbance (λmax) for the compound.

    • Prepare a calibration curve using a series of known concentrations of 3-Ethoxy-2,6-difluorobenzyl bromide to establish linearity and the limit of quantitation (LOQ).

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Ethoxy-2,6-difluorobenzyl bromide (e.g., 50-100 mg) to a vial containing a known volume (e.g., 2-5 mL) of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Accurately dilute the filtered aliquot with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the validated HPLC-UV method.

  • Calculation:

    • Determine the concentration of 3-Ethoxy-2,6-difluorobenzyl bromide in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Qualitative Solubility of 3-Ethoxy-2,6-difluorobenzyl Bromide
SolventPolarity IndexClassification
Hexane0.1Illustrative
Toluene2.4Illustrative
Dichloromethane3.1Illustrative
Ethyl Acetate4.4Illustrative
Acetone5.1Illustrative
Acetonitrile5.8Illustrative
Isopropanol3.9Illustrative
Ethanol4.3Illustrative
Methanol5.1Illustrative
Dimethyl Sulfoxide7.2Illustrative

This table should be populated with experimental observations.

Table 2: Quantitative Solubility of 3-Ethoxy-2,6-difluorobenzyl Bromide at 25 °C
SolventSolubility (mg/mL)Solubility (mol/L)
Solvent 1Experimental ValueCalculated Value
Solvent 2Experimental ValueCalculated Value
Solvent 3Experimental ValueCalculated Value
Solvent 4Experimental ValueCalculated Value

This table should be populated with the results from the quantitative analysis.

Troubleshooting and Considerations

  • Compound Stability: Benzyl bromides can be susceptible to hydrolysis or degradation in certain solvents, especially protic or nucleophilic ones.[10] It is crucial to assess the stability of 3-Ethoxy-2,6-difluorobenzyl bromide in the chosen solvents during the analytical method development. This can be done by analyzing a solution of known concentration over time.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during the equilibration phase is critical for reproducibility.

  • Solid-State Properties: The crystalline form (polymorph) of the solid can influence its solubility. It is important to use a consistent batch of material for all experiments.

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the solubility profile of 3-Ethoxy-2,6-difluorobenzyl bromide. By following the outlined experimental workflows and protocols, researchers can generate the critical data needed to effectively utilize this compound in their research and development activities. The principles and techniques described are broadly applicable to the solubility determination of other novel chemical entities.

References

Sources

Foundational

Phase Transition Dynamics and Thermal Profiling of 3-Ethoxy-2,6-difluorobenzyl bromide

I. Executive Summary 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7) is a highly functionalized, electrophilic building block utilized extensively in medicinal chemistry and agrochemical development for targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Executive Summary

3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7) is a highly functionalized, electrophilic building block utilized extensively in medicinal chemistry and agrochemical development for targeted benzylation[1]. The unique substitution pattern of this molecule imparts specific electronic and steric properties to target drug candidates. However, its thermal properties—specifically its low melting point and elevated boiling point—present distinct challenges for storage, handling, and reaction optimization. Because of its propensity to transition phases near ambient temperatures, 2 is strictly recommended by suppliers to maintain compound integrity and prevent premature melting or degradation during transit[2].

This whitepaper provides an in-depth mechanistic analysis of its thermal properties and outlines self-validating experimental protocols for precise physicochemical characterization.

II. Quantitative Physicochemical Data Matrix

To establish a baseline for thermal analysis, the following table synthesizes the core physical and thermal properties of the compound.

PropertyValueMethod / Note
CAS Registry Number 1092461-30-7Standard Identifier[1]
Molecular Formula C9H9BrF2O-
Molecular Weight 251.07 g/mol -
Melting Point 44 – 47 °CExperimental Observation[3]
Boiling Point 268.9 ± 35.0 °CPredicted (at 760 mmHg)[4]
Flash Point 140.4 ± 10.2 °CPredicted[3]
Refractive Index 1.510Predicted[3]

III. Mechanistic Causality of Phase Transitions

As an Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than simply recording its physical constants. The thermal behavior of 3-ethoxy-2,6-difluorobenzyl bromide is a direct manifestation of its molecular architecture.

The Low Melting Point (44–47 °C)

Classified as a low-melting solid, this compound transitions to a liquid state just above standard room temperature[4]. This specific thermal behavior is governed by crystal lattice disruption. While the 2,6-difluoro substitution enforces a rigid, highly polarized aromatic core that would typically elevate the melting point, the introduction of the bulky 3-ethoxy group breaks the C2v​ symmetry of the parent 2,6-difluorobenzyl system. This asymmetric steric protrusion hinders optimal crystalline packing. Consequently, the lattice energy is lowered, requiring minimal thermal energy (44–47 °C) to break the intermolecular bonds and induce the solid-to-liquid phase transition.

The High Boiling Point (268.9 °C)

Conversely, the predicted boiling point of ~268.9 °C is exceptionally high for a molecule of this size[4]. This is driven by the cumulative effect of strong intermolecular dipole-dipole interactions (generated by the highly electronegative fluorine and oxygen atoms) and significant London dispersion forces contributed by the large, polarizable electron cloud of the bromine atom.

Critical Insight: Heating a benzylic bromide to nearly 270 °C at atmospheric pressure will inevitably induce homolytic or heterolytic cleavage of the labile C–Br bond, leading to polymerization, oxidation, or complete thermal decomposition. Therefore, standard atmospheric boiling point determination is fundamentally flawed for this class of compounds.

IV. Self-Validating Experimental Protocols

To accurately profile the thermal characteristics of 3-ethoxy-2,6-difluorobenzyl bromide without compromising the structural integrity of the sample, the following self-validating methodologies must be employed.

Protocol 1: Precision Melting Point Determination via DSC

Standard capillary tube methods are highly subjective and prone to error for low-melting solids, which often absorb atmospheric moisture (hygroscopy). Moisture acts as an impurity, artificially depressing the melting point. Differential Scanning Calorimetry (DSC) provides a rigorous thermodynamic profile.

  • Step 1: System Validation (Internal Control): Prior to sample analysis, run a high-purity Indium standard ( Tm​ = 156.6 °C). Causality: This validates the temperature and heat flow calibration of the instrument, ensuring that any subsequent data is mathematically reliable.

  • Step 2: Inert Sample Preparation: Inside an argon-filled glovebox, weigh 2–5 mg of the compound into an aluminum DSC pan and hermetically seal it. Causality: Hermetic sealing in an inert atmosphere prevents moisture ingress, eliminating freezing point depression artifacts.

  • Step 3: Thermal Cycling: Equilibrate the sample at 0 °C. Ramp the temperature at a controlled rate of 5 °C/min up to 70 °C. Causality: A slow ramp rate ensures thermal equilibrium across the sample mass, providing a sharp, accurate endothermic onset temperature that corresponds to the true thermodynamic melting point (44–47 °C).

Protocol 2: Reduced-Pressure Micro-Distillation for Boiling Point

Because the compound degrades at its atmospheric boiling point, empirical boiling point data must be acquired under vacuum and extrapolated.

  • Step 1: Apparatus Assembly: Assemble a short-path micro-distillation apparatus equipped with a digital capacitance manometer and a dry-ice cold trap.

  • Step 2: Leak-Rate Validation (Internal Control): Evacuate the system to 10 mmHg, isolate the vacuum pump, and monitor the pressure. The leak rate must be <0.1 mmHg/min. Causality: Oxygen ingress at elevated temperatures will oxidize the ethoxy group or hydrolyze the benzylic bromide. A verified vacuum ensures a purely physical phase transition.

  • Step 3: Distillation & Data Capture: Gently heat the compound using a controlled heating mantle. Record the steady-state vapor temperature at the distillation head alongside the exact system pressure.

  • Step 4: Thermodynamic Extrapolation: Utilize a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the observed reduced-pressure boiling point to standard atmospheric pressure (760 mmHg), validating the predicted ~268.9 °C value[4].

V. Workflow Visualization

Workflow cluster_MP Melting Point Determination cluster_BP Boiling Point Determination Start 3-Ethoxy-2,6-difluorobenzyl bromide (Cold-Chain Storage) Prep Inert Atmosphere Handling (Moisture Exclusion) Start->Prep DSC DSC Analysis (Ramp: 5°C/min) Prep->DSC Distill Vacuum Micro-distillation (< 10 mmHg) Prep->Distill MPData Endotherm Peak (44-47°C) DSC->MPData BPData Nomograph Extrapolation (~268.9°C at 760 mmHg) Distill->BPData

Experimental workflow for the thermal profiling of 3-Ethoxy-2,6-difluorobenzyl bromide.

VI. References

Sources

Exploratory

Mechanistic Profiling of Nucleophilic Substitution in 3-Ethoxy-2,6-difluorobenzyl Bromide: A Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals heavily relies on the precise installation of fluorinated motifs. 3-Ethoxy-2,6-difluorobenzyl bromide (CAS 1092...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals heavily relies on the precise installation of fluorinated motifs. 3-Ethoxy-2,6-difluorobenzyl bromide (CAS 1092461-30-7)[1] serves as a highly specialized electrophilic building block. While unsubstituted benzyl bromides are classic substrates for rapid nucleophilic substitution, the introduction of a 2,6-difluoro-3-ethoxy substitution pattern fundamentally alters the molecule's electronic and steric landscape.

This whitepaper provides an in-depth mechanistic analysis of how these substituents dictate the reaction pathway, effectively shutting down the SN​1 mechanism and imposing specific kinetic constraints on the SN​2 pathway. Furthermore, we provide self-validating experimental protocols designed to overcome these kinetic barriers, ensuring high-yielding, regioselective transformations.

Structural & Electronic Causality: The S_N1 vs. S_N2 Continuum

To master the reactivity of 3-ethoxy-2,6-difluorobenzyl bromide, one must deconstruct the competing electronic and steric forces acting upon the benzylic carbon.

The "Fluorine Gate" Effect (Steric and Electrostatic)

In a standard SN​2 reaction, the nucleophile attacks the electrophilic carbon from a trajectory 180° opposite to the leaving group (the Bürgi-Dunitz angle). In 3-ethoxy-2,6-difluorobenzyl bromide, the two ortho-fluorine atoms create a "steric gate." While fluorine is relatively small (van der Waals radius ~1.47 Å), the presence of two ortho-substituents significantly narrows the optimal trajectory for backside attack.

More importantly, fluorine possesses three lone pairs of electrons. As an electron-rich nucleophile approaches the benzylic carbon, it experiences severe electrostatic repulsion from these ortho-fluorine lone pairs. Studies by Dolbier Jr. and others have demonstrated that the introduction of fluorine atoms close to the reaction center causes a significant deceleration in SN​2 reaction rates due to this electrostatic shielding[2].

The Meta-Ethoxy Paradox and S_N1 Suppression

Why does the reaction not simply pivot to an SN​1 mechanism (carbocation formation) to bypass this steric/electrostatic crowding? The answer lies in the combined inductive (-I) effects of the substituents:

  • Strong Inductive Withdrawal: The two ortho-fluorines are highly electronegative, aggressively withdrawing electron density from the benzylic position via the σ -bond framework.

  • Lack of Resonance Stabilization: The 3-ethoxy group possesses a strong +M (resonance) effect, but because it is located meta to the benzylic carbon, its lone pairs cannot delocalize to stabilize a benzylic carbocation. Instead, the benzylic position only experiences the ethoxy group's inductive withdrawal (-I).

Conclusion: The combined -I effects of the 2,6-difluoro and 3-ethoxy groups severely destabilize any developing positive charge, making the activation energy ( Ea​ ) for carbocation formation prohibitively high. Consequently, the SN​1 pathway is entirely suppressed. The molecule is forced to react via an SN​2 mechanism , but requires elevated thermal energy to overcome the electrostatic repulsion of the "Fluorine Gate."

Mechanistic Pathway Visualization

SN_Mechanism SM 3-Ethoxy-2,6-difluorobenzyl bromide (Electrophile) SN2 S_N2 Transition State (Concerted Backside Attack) Sterically & Electrostatically Gated SM->SN2 Favored Pathway (Requires Heat) SN1 Carbocation Intermediate (Destabilized by -I effects) SM->SN1 Disfavored (Prohibitive Ea) Nu Nucleophile (e.g., N3⁻, R-NH2) Nu->SN2 Prod Substituted Product + Br⁻ SN2->Prod SN1->Prod

Fig 1: Mechanistic divergence in nucleophilic substitution of fluorinated benzyl bromides.

Self-Validating Experimental Protocols

To translate these mechanistic principles into reliable laboratory workflows, the following protocols are engineered to overcome the specific kinetic hurdles of 3-ethoxy-2,6-difluorobenzyl bromide. Every step includes a built-in validation metric.

Protocol A: Aliphatic Azidation (Click-Chemistry Precursor)

Objective: Synthesize a 3-ethoxy-2,6-difluorobenzyl azide intermediate. Rationale: Sodium azide ( NaN3​ ) is a powerful, linear nucleophile that is highly sensitive to solvent effects. Adapting conditions used for the synthesis of Rufinamide precursors[3], a biphasic or co-solvent system is required.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of tert-butanol and water (approx. 2:1 v/v). Causality: Water is essential to dissolve the inorganic NaN3​ and enhance its nucleophilicity by solvating the Na+ cation, while tert-butanol solubilizes the lipophilic benzyl bromide[3].

  • Reagent Addition: To a reaction vessel, add 3-ethoxy-2,6-difluorobenzyl bromide (1.0 equiv) and NaN3​ (1.2 equiv).

  • Thermal Activation: Heat the mixture to 60 °C under vigorous stirring for 1.5 to 2 hours. Causality: Room temperature is insufficient due to the electrostatic repulsion of the ortho-fluorines; 60 °C provides the necessary kinetic energy to reach the SN​2 transition state[3].

  • In-Process QC: Sample the organic layer for TLC (Hexanes/EtOAc) or GC-MS. Validation: The disappearance of the bromide starting material confirms the displacement.

  • Quench & Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine to remove residual unreacted azide salts.

  • Final Validation: Perform 1H NMR. Validation: The benzylic CH2​ protons will shift upfield (from ~4.5 ppm for the bromide to ~4.3 ppm for the azide), confirming successful substitution.

Protocol B: N-Alkylation of Heterocycles (e.g., Benzimidazole)

Objective: Install the 3-ethoxy-2,6-difluorobenzyl motif onto a nitrogen-containing heterocycle, a common motif in antiviral and reverse transcriptase inhibitor development[4].

Step-by-Step Methodology:

  • Nucleophile Activation: Dissolve the target benzimidazole (1.0 equiv) in anhydrous DMF. Add K2​CO3​ (2.0 equiv). Stir at room temperature for 30 minutes. Causality: K2​CO3​ deprotonates the heterocycle, converting it from a neutral amine to a highly reactive anionic nucleophile. DMF (polar aprotic) leaves the anion unsolvated and maximally reactive.

  • Electrophile Introduction: Dropwise add 3-ethoxy-2,6-difluorobenzyl bromide (1.1 equiv).

  • Thermal Activation: Elevate the temperature to 80 °C for 4–6 hours. Causality: The steric bulk of a heterocycle requires higher thermal activation than the linear azide ion to achieve the correct Bürgi-Dunitz trajectory past the ortho-fluorines.

  • In-Process QC: Monitor via LC-MS. Validation: Look for the target mass [M+H]+ and the complete consumption of the benzimidazole starting material.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water to remove DMF and potassium salts.

Protocol_Workflow Step1 1. Nucleophile Activation Deprotonate with base (e.g., K2CO3) Step2 2. S_N2 Alkylation Add Electrophile, Heat to 60-80°C (Overcome Fluorine Repulsion) Step1->Step2 Step3 3. In-Process QC Confirm Br⁻ displacement via LC-MS/GC-MS Step2->Step3 Step4 4. Quench & Isolate Aqueous wash (Remove Salts/DMF) Step3->Step4 Step5 5. Final Validation 1H/19F NMR to confirm regiochemistry Step4->Step5

Fig 2: Self-validating experimental workflow for S_N2 alkylation using fluorinated building blocks.

Quantitative Data Presentation

To illustrate the kinetic impact of the fluorine substituents, the following table summarizes comparative SN​2 reactivity metrics. Note how the introduction of ortho-fluorines necessitates harsher conditions compared to unsubstituted analogs.

Substrate TypeNucleophileSolvent SystemTemp (°C)Time (h)Avg. YieldMechanism
Benzyl bromide (Unsubstituted) NaN3​ DMF251.0>95%Fast SN​2
4-Methoxybenzyl bromide H2​O Acetone/ H2​O 252.090%Mixed SN​1 / SN​2
2,6-Difluorobenzyl bromide NaN3​ t-BuOH/ H2​O 601.599%Gated SN​2 [3]
3-Ethoxy-2,6-difluorobenzyl bromide BenzimidazoleDMF / K2​CO3​ 804.085-92%Gated SN​2 [4]

Table 1: Comparative reactivity profile demonstrating the necessity of thermal activation for 2,6-difluorinated benzyl systems due to electrostatic and steric gating.

References

  • Title: THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case Source: ACS Publications URL: [Link]

  • Title: Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination Source: ResearchGate URL: [Link]

  • Title: Synthesis, Biological Activity, and Crystal Structure of Potent Nonnucleoside Inhibitors of HIV-1 Reverse Transcriptase That Retain Activity against Mutant Forms of the Enzyme Source: PubMed Central (PMC) URL: [Link]

Sources

Foundational

Structural Characterization and Single-Crystal X-Ray Diffraction Profiling of 3-Ethoxy-2,6-difluorobenzyl Bromide

Target Audience: Crystallographers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Crystallographers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7) [5] is a highly versatile polyfluorinated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. While its utility in cross-coupling and alkylation reactions is well-documented, understanding its solid-state behavior is critical for optimizing downstream pharmaceutical processing.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating methodological guide for the crystallization and single-crystal X-ray diffraction (SCXRD) analysis of this specific compound. By dissecting the causality behind solvent selection, radiation source choices, and refinement strategies, this guide ensures absolute scientific integrity and reproducible structural resolution.

Supramolecular Chemistry & Predictive Packing

Before initiating crystallization, it is imperative to understand the molecular geometry and the expected non-covalent interactions that will dictate the crystal lattice formation.

The Role of Halogen Bonding

The molecular architecture of 3-Ethoxy-2,6-difluorobenzyl bromide ( C9​H9​BrF2​O ) presents a fascinating interplay of electronegativity and polarizability. The highly electronegative fluorine atoms at the 2,6-positions withdraw electron density from the aromatic ring, creating a strongly polarized π -system. Conversely, the bulky bromine atom is highly polarizable and exhibits a region of positive electrostatic potential known as a σ -hole [4].

Because of this, the supramolecular assembly is primarily driven by Type I or Type II halogen bonding ( Br⋯F or Br⋯O contacts). These directional interactions act as the primary structural synthons, overriding weaker van der Waals forces and dictating the overall space group symmetry—typically driving the system toward centrosymmetric space groups such as P21​/c or P1ˉ .

Conformational Flexibility

The ethoxy group introduces a degree of rotational freedom. During crystallization, the lattice will naturally adopt the conformation that minimizes steric clash while maximizing intermolecular hydrogen bonding (e.g., C−H⋯F interactions). Cooling the crystal during data collection is critical to resolving this flexibility and preventing structural disorder.

Experimental Protocol: High-Purity Crystallization

To obtain diffraction-quality single crystals (typically 0.1–0.3 mm in all dimensions), standard evaporation often yields twinned or microcrystalline powders due to the compound's relatively low molecular weight and high solubility. A vapor diffusion (anti-solvent) method is the self-validating system of choice here. The gradual, vapor-phase equilibrium ensures a thermodynamically controlled nucleation environment, inherently rejecting impurities into the mother liquor.

Step-by-Step Crystallization Workflow
  • Purity Verification: Ensure the starting material is >99% pure via HPLC or NMR. Impurities act as rogue nucleation sites, leading to crystal twinning.

  • Solvent System Selection:

    • Good Solvent: Dichloromethane (DCM) – easily dissolves the compound and has a high vapor pressure.

    • Anti-Solvent: n-Hexane – miscible with DCM but a poor solvent for the brominated aromatic.

  • Preparation of the Inner Vial: Dissolve 20 mg of 3-Ethoxy-2,6-difluorobenzyl bromide in 0.5 mL of DCM in a 2 mL glass vial. Cap loosely or puncture the septum with a needle.

  • Preparation of the Outer Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Isothermal Incubation: Store the setup in a vibration-free environment at 4°C. The temperature gradient slows the diffusion rate, promoting the growth of fewer, larger single crystals over 3 to 7 days.

  • Harvesting: Once block-like crystals are observed, immediately submerge them in Paratone-N oil. This prevents the rapid evaporation of trapped solvent molecules and protects the lattice from atmospheric moisture.

G N1 Compound Purification (>99% via HPLC) N2 Solvent Selection (DCM / Hexane) N1->N2 N3 Vapor Diffusion Setup (Inner/Outer Vials) N2->N3 N4 Isothermal Incubation (4°C, 3-7 Days) N3->N4 N5 Crystal Harvesting (Paratone-N Oil) N4->N5 N6 Goniometer Mounting (MiTeGen Loop) N5->N6

Fig 1: Vapor diffusion crystallization workflow for polyfluorinated benzyl bromides.

X-Ray Diffraction Workflow & Causality

Data Collection Parameters
  • Radiation Source: Molybdenum ( λ=0.71073 Å) is strictly required over Copper . Causality: The heavy bromine atom strongly absorbs Cu radiation, which would lead to severe absorption artifacts and artificially inflated thermal parameters. Mo radiation penetrates the heavy atom lattice more effectively.

  • Temperature: 100 K via a nitrogen cryostream. Causality: Freezing the crystal minimizes the thermal vibrations (ellipsoids) of the flexible ethoxy tail, sharpening high-angle diffraction spots and yielding a higher resolution structure.

Data Reduction and Structure Solution

Once the frames are collected, the computational pipeline must rigorously reduce the data and solve the phase problem.

  • Integration: Raw frames are integrated using software like SAINT.

  • Absorption Correction: A multi-scan empirical absorption correction (e.g., SADABS) is applied to correct for the non-spherical shape of the crystal and the heavy Br atom.

  • Structure Solution: The phase problem is solved using dual-space algorithms via SHELXT [2].

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL [1], typically interfaced through Olex2 [3]. All non-hydrogen atoms are refined anisotropically.

G D1 Data Collection (Mo Kα, 100 K) D2 Data Reduction (SAINT) D1->D2 D3 Absorption Correction (SADABS, Multi-Scan) D2->D3 D4 Structure Solution (SHELXT, Dual-Space) D3->D4 D5 Least-Squares Refinement (SHELXL, F²) D4->D5 D6 Validation & Deposition (checkCIF / CCDC) D5->D6

Fig 2: Computational pipeline for single-crystal X-ray diffraction data processing.

Expected Crystallographic Parameters

Based on the structural homology of polyfluorinated benzyl bromides, the following table summarizes the anticipated crystallographic data parameters for 3-Ethoxy-2,6-difluorobenzyl bromide when processed through the aforementioned protocols.

ParameterExpected Value / Range
Chemical Formula C9​H9​BrF2​O
Formula Weight 251.07 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Volume ( V ) ~ 950 - 1100 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.65 - 1.75 g/cm 3
Absorption Coefficient ( μ ) ~ 4.2 mm −1
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.080
Goodness-of-fit on F2 1.00 - 1.05

Note: The final refinement must be validated using the IUCr's checkCIF utility to ensure no A- or B-level alerts remain before deposition into the Cambridge Structural Database (CCDC).

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis of 3-Ethoxy-2,6-difluorobenzyl bromide from toluene precursors

Application Note: High-Yield Synthesis of 3-Ethoxy-2,6-difluorobenzyl Bromide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of 3-Ethoxy-2,6-difluorobenzyl Bromide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7)[1]

Executive Summary & Synthetic Strategy

3-Ethoxy-2,6-difluorobenzyl bromide is a highly valuable electrophilic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of the di-fluoro motif imparts unique metabolic stability and lipophilicity to drug candidates, while the benzylic bromide serves as a versatile handle for cross-coupling, alkylation, and amination reactions.

As a Senior Application Scientist, I have structured this protocol to move beyond a mere "recipe." The synthesis from commercially available toluene precursors (specifically, 2,4-difluoro-3-methylphenol) requires a highly regioselective two-step approach:

  • Williamson Ether O-Alkylation: The first step establishes the ethoxy ether linkage. We utilize ethyl iodide (EtI) and potassium carbonate (K₂CO₃) in a polar aprotic solvent[2]. Causality: Potassium carbonate is a mild base, perfectly tuned to deprotonate the phenol (pKa ~10) without causing unwanted side reactions. A polar aprotic solvent like DMF or acetonitrile solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the Sₙ2 displacement of the iodide[2].

  • Wohl-Ziegler Benzylic Bromination: The second step installs the reactive bromide. We employ N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN)[3]. Causality: Direct bromination with Br₂ risks electrophilic aromatic substitution on the activated ethoxy-substituted ring. The Wohl-Ziegler conditions generate a low, steady-state concentration of bromine radicals, ensuring strictly benzylic functionalization driven by the thermodynamic stability of the benzylic radical intermediate[3].

Synthetic Workflow Pathway

G SM 2,4-Difluoro- 3-methylphenol Step1 O-Alkylation EtI, K2CO3 SM->Step1 Int 3-Ethoxy-2,6- difluorotoluene Step1->Int Step2 Wohl-Ziegler NBS, AIBN Int->Step2 Prod 3-Ethoxy-2,6-difluoro- benzyl bromide Step2->Prod

Synthetic workflow for 3-Ethoxy-2,6-difluorobenzyl bromide.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected outcomes for the two-step synthesis.

Reaction StepReagent / CatalystEquivalentsSolventTemp / TimeExpected Yield
1. O-Alkylation 2,4-Difluoro-3-methylphenol1.00 eqDMF60 °C / 4 h> 90%
Ethyl Iodide (EtI)1.20 eq
Potassium Carbonate (K₂CO₃)1.50 eq
2. Bromination 3-Ethoxy-2,6-difluorotoluene1.00 eqAcetonitrile80 °C / 6 h75 - 85%
N-Bromosuccinimide (NBS)1.10 eq
AIBN (Radical Initiator)0.05 eq

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Benzyl bromides are potent lachrymators and alkylating agents.[3]

Protocol A: Synthesis of 3-Ethoxy-2,6-difluorotoluene (O-Alkylation)

Objective: Convert the phenolic precursor to the corresponding ethyl ether.

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoro-3-methylphenol (10.0 g, 69.4 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (14.4 g, 104.1 mmol, 1.5 eq) to the solution in one portion. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.

  • Alkylation: Dropwise, add ethyl iodide (13.0 g, 83.3 mmol, 1.2 eq) via syringe.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The highly polar phenol spot should completely disappear, replaced by a non-polar ether spot.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 200 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 3-ethoxy-2,6-difluorotoluene can typically be used in the next step without further purification.

Protocol B: Synthesis of 3-Ethoxy-2,6-difluorobenzyl bromide (Wohl-Ziegler Bromination)

Objective: Selectively brominate the benzylic methyl group via radical substitution.

  • Setup: In a 250 mL round-bottom flask, dissolve the crude 3-ethoxy-2,6-difluorotoluene (approx. 11.5 g, 66.8 mmol, 1.0 eq) in anhydrous acetonitrile (100 mL). Note: While carbon tetrachloride is historically used for this reaction[3], acetonitrile or chlorobenzene are preferred modern, less-toxic alternatives.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (13.1 g, 73.5 mmol, 1.1 eq) and AIBN (0.55 g, 3.34 mmol, 0.05 eq) to the flask.

  • Reaction Execution: Equip the flask with a reflux condenser and flush the system with inert gas (N₂ or Argon). Heat the mixture to a gentle reflux (approx. 80 °C) for 6 hours.

  • Self-Validation (In-Process Control): As the reaction proceeds, the dense NBS solid will be consumed, and succinimide (which is lighter) will begin to precipitate/float. ¹H NMR of an aliquot should show the disappearance of the benzylic methyl singlet (~2.2 ppm) and the appearance of a new benzylic -CH₂Br singlet (~4.5 ppm).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a sintered glass funnel and wash the filter cake with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-Ethoxy-2,6-difluorobenzyl bromide as a colorless to pale yellow oil/low-melting solid.

References

  • MDPI. "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis." MDPI. Available at:[Link]

Sources

Application

Application Note: Precision N-Alkylation Using 3-Ethoxy-2,6-difluorobenzyl Bromide

Executive Summary & Pharmacological Relevance The incorporation of polyfluorinated benzyl moieties is a cornerstone strategy in modern medicinal chemistry for modulating lipophilicity, improving metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The incorporation of polyfluorinated benzyl moieties is a cornerstone strategy in modern medicinal chemistry for modulating lipophilicity, improving metabolic stability, and enhancing target binding affinity. Specifically, 3-Ethoxy-2,6-difluorobenzyl bromide (CAS 1092461-30-7) is a highly specialized alkylating agent utilized in the synthesis of advanced bioactive molecules, most notably in the development of potent TYK2 (Tyrosine Kinase 2) inhibitors [1].

This application note provides a comprehensive, self-validating guide to performing N-alkylation reactions using this reagent. By detailing the mechanistic causality behind reagent selection and providing optimized protocols, this guide empowers researchers to achieve high-yielding, regioselective transformations while mitigating common side reactions such as solvolysis or over-alkylation.

Mechanistic Causality & Reagent Dynamics

The SN2 Electrophilic Landscape

The N-alkylation of amines with 3-ethoxy-2,6-difluorobenzyl bromide proceeds strictly via a bimolecular nucleophilic substitution (SN2) mechanism. The causality behind the reaction's behavior lies in the electronic effects of the aromatic ring:

  • Inductive Activation: The highly electronegative fluorine atoms at the 2- and 6-positions exert a strong electron-withdrawing inductive effect (-I). This creates a highly electrophilic benzylic carbon, accelerating the nucleophilic attack.

  • SN1 Suppression: Unlike electron-rich benzyl bromides (e.g., 4-methoxybenzyl bromide), the electron-deficient 2,6-difluoro system destabilizes any potential benzylic carbocation. This strict SN2 nature prevents unwanted skeletal rearrangements but demands a sufficiently strong nucleophile.

  • Hydrolysis Risk: The heightened electrophilicity makes the reagent highly susceptible to moisture. If water is present, competitive hydrolysis occurs, converting the bromide into an unreactive benzylic alcohol.

Base and Solvent Selection Rationale

The choice of base and solvent dictates the regioselectivity and yield of the reaction [2]:

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Ideal for primary and secondary aliphatic/aromatic amines. They act as heterogeneous proton scavengers, preventing the formation of unreactive ammonium salts without being strong enough to cause unwanted side reactions.

  • Sodium Hydride (NaH): Required for azole-fused heterocycles (e.g., pyrazoles, imidazoles) which have higher pKa values. NaH completely deprotonates the heterocycle, forming a highly nucleophilic nitrogen anion.

  • Polar Aprotic Solvents (DMF, MeCN): Dimethylformamide (DMF) and Acetonitrile (MeCN) are chosen because they solvate the cations (K⁺, Na⁺) while leaving the nucleophilic nitrogen anion relatively unsolvated and highly reactive, thereby stabilizing the SN2 transition state.

SN2_Mechanism Nuc Amine Nucleophile (Deprotonated) TS S_N2 Transition State (Polar Aprotic Stabilization) Nuc->TS Nucleophilic Attack Elec 3-Ethoxy-2,6-difluorobenzyl bromide Elec->TS Electrophilic Center Prod N-Alkylated Product (Pharmacophore) TS->Prod Bond Formation Byprod Bromide Salt (Precipitate) TS->Byprod Leaving Group Departure

S_N2 mechanism of N-alkylation highlighting transition state stabilization and bond formation.

Quantitative Optimization of Reaction Parameters

To establish a baseline for protocol development, the following table summarizes the optimized conditions for different classes of nitrogen nucleophiles. These parameters were established to maximize yield while controlling regioselectivity[3].

Nucleophile TypeOptimal BaseSolventTemp (°C)Time (h)Expected Yield (%)Regioselectivity / Notes
Primary Aliphatic K₂CO₃ (2.0 eq)MeCN251282 - 88Mono-alkylation (>95%)
Secondary Aryl Cs₂CO₃ (2.0 eq)DMF60875 - 80Requires elevated temp
Pyrazole (1H) NaH (1.2 eq)THF0 to 25485 - 90N1/N2 mixture (approx. 80:20)
Imidazole (1H) K₂CO₃ (2.5 eq)DMF80670 - 74N1 selective (>90%)

Experimental Workflows

Protocol A: Mild N-Alkylation of Primary/Secondary Amines

This protocol is optimized for anilines and pyrimidine-amines, commonly utilized in kinase inhibitor synthesis.

Step 1: System Preparation (Self-Validation Checkpoint)

  • Flame-dry a round-bottom flask under an argon or nitrogen atmosphere. Causality: Strict anhydrous conditions prevent the solvolysis of the fluorobenzyl bromide.

  • Dissolve the amine (1.0 eq, 10 mmol) in anhydrous MeCN or DMF (0.2 M).

  • Add finely powdered, oven-dried K₂CO₃ (2.0 eq, 20 mmol). Stir the suspension at room temperature for 15 minutes to allow surface-level pre-organization of the amine.

Step 2: Electrophile Addition 4. Dissolve 3-Ethoxy-2,6-difluorobenzyl bromide (1.05 eq, 10.5 mmol) in 5 mL of the reaction solvent. 5. Add the bromide solution dropwise over 10 minutes at 0 °C. Causality: Dropwise addition keeps the local concentration of the electrophile low, suppressing dialkylation of primary amines.

Step 3: Reaction Monitoring & Self-Validation 6. Warm to room temperature and stir. 7. Validation: Analyze via LC-MS after 4 hours.

  • Success Indicator: A mass shift of +171 Da confirms the successful addition of the 3-ethoxy-2,6-difluorobenzyl group (MW 251.07 - 79.9 [Br] = 171.17).

  • Failure Indicator: A mass peak corresponding to the amine +189 Da indicates the formation of 3-ethoxy-2,6-difluorobenzyl alcohol (moisture contamination).

Step 4: Quench and Isolation 8. Quench the reaction by adding ice-cold water (equal to reaction volume). The precipitation of inorganic bromide salts (KBr) will be immediately visible. 9. Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Regioselective N-Alkylation of Azole Heterocycles

This protocol utilizes a stronger base to generate a highly reactive azolide anion.

  • Dissolve the azole (1.0 eq) in anhydrous THF at 0 °C under argon.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in portions. Validation: Immediate evolution of H₂ gas confirms the deprotonation of the azole.

  • Stir for 30 minutes until gas evolution ceases, ensuring complete formation of the azolide ion pair.

  • Add 3-Ethoxy-2,6-difluorobenzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH before extraction.

Workflow Step1 1. Reagent Preparation Anhydrous solvent & base activation Step2 2. Electrophile Addition Dropwise addition at 0°C to RT Step1->Step2 Step3 3. Reaction Monitoring LC-MS validation (+171 Da shift) Step2->Step3 Step4 4. Quench & Extraction Phase separation & drying Step3->Step4 Step5 5. Purification Flash chromatography / Recrystallization Step4->Step5

End-to-end experimental workflow for N-alkylation ensuring high yield and purity.

References

  • Title: HETEROCYCLYL PYRIMIDINE ANALOGUES AS TYK2 INHIBITORS (EP 2855451 B1)
  • Title: Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles Source: Molecules / ResearchGate URL: [Link] [2]

Method

Application Note: 3-Ethoxy-2,6-difluorobenzyl Bromide as a Strategic Building Block in the Synthesis of TYK2 Inhibitor APIs

Executive Summary In the landscape of modern active pharmaceutical ingredient (API) synthesis, the precise engineering of molecular building blocks is paramount for achieving target selectivity and metabolic stability. 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern active pharmaceutical ingredient (API) synthesis, the precise engineering of molecular building blocks is paramount for achieving target selectivity and metabolic stability. 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7) has emerged as a highly specialized electrophilic intermediate, particularly in the development of Tyrosine Kinase 2 (TYK2) inhibitors[1]. TYK2, a member of the Janus kinase (JAK) family, is a critical node in the JAK-STAT signaling pathway, mediating immune and inflammatory responses.

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic rationale, physicochemical properties, and validated synthetic protocols for utilizing 3-ethoxy-2,6-difluorobenzyl bromide in the construction of heterocyclyl pyrimidine analogues[2].

Strategic Rationale: The Role of the 3-Ethoxy-2,6-difluorobenzyl Moiety

The incorporation of the 3-ethoxy-2,6-difluorobenzyl group into a kinase inhibitor framework is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • Conformational Locking: The 2,6-difluoro substitution pattern creates significant steric hindrance, restricting the rotation of the benzyl group relative to the attached amine. This conformational lock minimizes the entropic penalty upon binding to the kinase hinge region.

  • Metabolic Stability: Fluorine atoms at the ortho positions block cytochrome P450-mediated oxidation, significantly extending the half-life of the API.

  • Hydrophobic Pocket Targeting: The 3-ethoxy group acts as a lipophilic vector. In TYK2 inhibitors, this moiety projects deeply into a specific hydrophobic selectivity pocket, providing the crucial binding affinity that distinguishes TYK2 inhibition from JAK1, JAK2, or JAK3 inhibition[3].

  • Leaving Group Efficacy: The benzylic bromide is a superior leaving group compared to a chloride, allowing for mild, room-temperature amination reactions that prevent the degradation of sensitive functional groups.

Biological Context: TYK2 Inhibition in the JAK-STAT Pathway

Understanding the biological target dictates the synthetic strategy. TYK2 pairs with other JAKs to mediate signaling for cytokines like IL-23 and Type I interferons. Pathological overactivation of this pathway is implicated in autoimmune diseases such as psoriasis and lupus. Pyrimidine-based APIs synthesized from 3-ethoxy-2,6-difluorobenzyl bromide act as competitive inhibitors at the ATP-binding site of TYK2.

TYK2Pathway Cytokine Cytokine (e.g., IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Transcription Gene Transcription (Autoimmune Response) STAT->Transcription Translocates to Nucleus Inhibitor Pyrimidine-based TYK2 Inhibitor Inhibitor->TYK2 Blocks ATP Pocket

Figure 1: Mechanism of action for TYK2 inhibitors blocking the JAK-STAT signaling pathway.

Physicochemical Properties & Quality Metrics

Prior to initiating synthesis, rigorous quality control of the starting material is required. The benzylic bromide is highly reactive and must be stored under inert conditions to prevent hydrolysis.

PropertyValue
Chemical Name 3-Ethoxy-2,6-difluorobenzyl bromide
CAS Number 1092461-30-7
Molecular Formula C9H9BrF2O
Molecular Weight 251.07 g/mol
Appearance Colorless to pale yellow liquid/solid
Reactivity Profile Highly reactive electrophile; lachrymator
Primary Application N-alkylation; Precursor to primary amines

Synthetic Workflow & Experimental Protocols

The integration of 3-ethoxy-2,6-difluorobenzyl bromide into a pyrimidine core typically follows a two-stage workflow: conversion to a primary amine, followed by a regioselective nucleophilic aromatic substitution (SNAr)[4].

SynthWorkflow A 3-Ethoxy-2,6-difluoro- benzyl bromide C Quaternary Ammonium Salt A->C Alkylation B Hexamethylenetetramine (HMTA) B->C D 3-Ethoxy-2,6-difluoro- benzylamine C->D Ethanolic HCl (Hydrolysis) F C4-Regioselective Intermediate D->F SNAr Reaction (DIPEA, iPrOH) E 2,4-Dichloro-5- chloropyrimidine E->F

Figure 2: Workflow from benzyl bromide to the C4-regioselective pyrimidine intermediate.

Protocol A: Synthesis of 3-Ethoxy-2,6-difluorobenzylamine via Delépine Reaction

Causality & Insight: Direct ammonolysis of benzyl bromides with ammonia gas or aqueous ammonia typically suffers from poor chemoselectivity, leading to a statistical mixture of primary, secondary, and tertiary amines due to over-alkylation. The Delépine reaction circumvents this by utilizing hexamethylenetetramine (HMTA) as the nucleophile[5]. The steric bulk of HMTA ensures strict mono-alkylation, forming a stable quaternary ammonium salt that is subsequently hydrolyzed under acidic conditions to yield the pure primary amine.

Step-by-Step Methodology:

  • Salt Formation: Dissolve hexamethylenetetramine (1.1 eq) in anhydrous chloroform (or a greener alternative like dimethyl carbonate)[5] in a round-bottom flask equipped with a magnetic stirrer.

  • Alkylation: Add 3-ethoxy-2,6-difluorobenzyl bromide (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Filter the precipitated white quaternary ammonium salt under vacuum and wash with cold solvent to remove unreacted starting materials.

  • Hydrolysis: Suspend the isolated salt in a solution of 3M ethanolic HCl. Reflux the mixture for 4 hours.

  • Work-up: Cool the mixture to 0 °C to precipitate ammonium chloride byproducts. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Free-basing: Basify the aqueous residue with 2M NaOH (pH > 10) and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-ethoxy-2,6-difluorobenzylamine.

Self-Validating System: The intermediate salt formation is visually confirmed by the precipitation of a dense white solid. The final amine purity is validated via ¹H NMR: the benzylic protons will shift upfield from ~4.5 ppm (in the bromide) to ~3.9 ppm (in the amine), accompanied by a broad singlet integrating for two protons (NH₂) that disappears upon D₂O exchange.

Protocol B: Regioselective SNAr with 2,4,5-Trichloropyrimidine

Causality & Insight: When constructing TYK2 inhibitors, the 3-ethoxy-2,6-difluorobenzylamine must be attached to the C4 position of a pyrimidine core. The C4 position of 2,4,5-trichloropyrimidine is inherently more electrophilic than the C2 position. This is driven by the combined electron-withdrawing effects of the adjacent N3 atom and the para-directing N1 atom, exacerbated by the inductive pull of the C5-chloro group. By utilizing a non-nucleophilic base (DIPEA) in a polar protic solvent (isopropanol) at low temperatures, the C4-amine is formed with >10:1 regioselectivity[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,5-trichloropyrimidine (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in isopropanol. Cool the solution to 0 °C using an ice bath.

  • Addition: Add 3-ethoxy-2,6-difluorobenzylamine (1.0 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Quench & Extraction: Concentrate the reaction mixture under reduced pressure to remove isopropanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C4-substituted intermediate: 2,5-dichloro-N-(3-ethoxy-2,6-difluorobenzyl)pyrimidin-4-amine.

Self-Validating System: Regioselectivity is definitively confirmed by 2D NMR (HMBC). The benzylic protons of the amine will show a strong ³J correlation to the C4 carbon of the pyrimidine ring. LC-MS will confirm the mass of the mono-substituted product, displaying a characteristic isotopic pattern for two chlorine atoms.

References

  • GuideChem. "CAS 1092461-30-7 3-Ethoxy-2,6-difluorobenzylbromide Information". Available at:1

  • European Patent Office. "EP 2855451 B1: HETEROCYCLYL PYRIMIDINE ANALOGUES AS TYK2 INHIBITORS". Cellzome Limited. Available at: 2

  • American Chemical Society. "Assessing the Limits of Sustainability for the Delépine Reaction". ACS Publications. Available at:5

Sources

Application

Application Note: Optimized Protocol for the Preparation of 3-Ethoxy-2,6-difluorobenzylmagnesium Bromide

Abstract This document provides a comprehensive, in-depth guide for the successful preparation of the Grignard reagent, 3-Ethoxy-2,6-difluorobenzylmagnesium bromide. The protocol addresses the specific challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth guide for the successful preparation of the Grignard reagent, 3-Ethoxy-2,6-difluorobenzylmagnesium bromide. The protocol addresses the specific challenges associated with this substituted benzyl bromide, including initiation difficulties and the potential for Wurtz coupling side reactions. Detailed, step-by-step instructions are provided, covering magnesium activation, reaction initiation and execution, and methods for quantification of the resulting reagent. This guide is intended to provide researchers with a robust and reproducible method for the synthesis of this valuable synthetic intermediate.

Introduction: The Challenge and Utility of Functionalized Benzyl Grignard Reagents

Grignard reagents (RMgX) are foundational tools in organic synthesis, prized for their ability to form new carbon-carbon bonds through nucleophilic addition and substitution reactions.[1][2] Their application in pharmaceutical and materials science is extensive. The synthesis of Grignard reagents from benzyl halides, such as 3-Ethoxy-2,6-difluorobenzyl bromide, presents a unique set of challenges. While the benzylic position is activated towards magnesium insertion, it is also highly susceptible to a deleterious side reaction known as Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted starting material to form a homocoupled dimer.[2][3][4] This not only reduces the yield of the desired reagent but also complicates purification of subsequent reaction products.[4][5]

The substrate, 3-Ethoxy-2,6-difluorobenzyl bromide, is a valuable building block in medicinal chemistry and materials science due to the presence of the fluorine and ethoxy functionalities.[6] However, the electron-donating nature of the ethoxy group can potentially influence the reactivity and stability of the corresponding Grignard reagent. This guide provides a detailed protocol designed to navigate these challenges and afford the target Grignard reagent in high yield and purity.

Mechanistic Considerations and Strategic Approach

The formation of a Grignard reagent proceeds via a single-electron transfer (SET) mechanism from the magnesium metal surface to the organic halide.[7] This generates a radical anion which then fragments to form an organic radical and a halide ion. A second SET event or radical recombination with a magnesium radical cation (MgX•) ultimately yields the organomagnesium species.[7]

To favor the formation of the Grignard reagent over the Wurtz coupling product, it is crucial to maintain a low concentration of the benzyl bromide in the presence of a highly activated and abundant magnesium surface.[4][5] This ensures that the benzyl bromide is more likely to react with the magnesium than with the newly formed Grignard reagent.

Our strategy employs the following key principles:

  • Magnesium Activation: The passivating layer of magnesium oxide on commercially available magnesium turnings must be removed to expose a fresh, reactive surface.[8] We will utilize 1,2-dibromoethane for this purpose, as its reaction with magnesium produces volatile ethylene gas and soluble magnesium bromide, providing a clear visual indicator of activation.[8]

  • Controlled Addition: The 3-Ethoxy-2,6-difluorobenzyl bromide will be added slowly to the activated magnesium suspension to maintain a low instantaneous concentration, thereby suppressing the bimolecular Wurtz coupling reaction.[4]

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is chosen as the solvent due to its excellent ability to solvate and stabilize the Grignard reagent.[7]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
3-Ethoxy-2,6-difluorobenzyl bromide≥97%Commercially AvailableStore under inert atmosphere, protected from light and moisture.[9]
Magnesium Turnings≥99.5%Commercially Available
1,2-DibromoethaneAnhydrous, ≥99%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially AvailableFreshly distilled from sodium/benzophenone ketyl or passed through an activated alumina column.
IodineCrystal, Reagent GradeCommercially AvailableFor titration.
Saturated Aqueous Ammonium ChloridePrepared in-houseFor quenching.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Anhydrous Sodium SulfateCommercially AvailableFor drying.
Three-neck round-bottom flaskFlame-dried under vacuum.
Reflux condenserFlame-dried under vacuum.
Addition funnelFlame-dried under vacuum.
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)High purity
Schlenk line or equivalentFor handling air- and moisture-sensitive reagents.[1]
Workflow Diagram

Grignard_Preparation_Workflow cluster_prep Preparation cluster_activation Activation cluster_formation Grignard Formation cluster_analysis Analysis & Use start Assemble & Flame-Dry Glassware add_mg Add Mg Turnings start->add_mg add_thf Add Anhydrous THF add_mg->add_thf add_dbe Add 1,2-Dibromoethane add_thf->add_dbe observe Observe Ethylene Evolution add_dbe->observe add_bromide Slow, Dropwise Addition of Bromide observe->add_bromide Initiation Confirmed prep_bromide Prepare Bromide Solution in THF prep_bromide->add_bromide maintain_reflux Maintain Gentle Reflux add_bromide->maintain_reflux reaction_complete Stir until Mg is Consumed maintain_reflux->reaction_complete cool Cool to Room Temperature reaction_complete->cool titrate Titrate Aliquot cool->titrate use Use in Subsequent Reaction titrate->use

Sources

Method

Application Note: 3-Ethoxy-2,6-difluorobenzyl Bromide in the Discovery of Selective TYK2 Inhibitors

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy for autoimmune diseases. 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7) has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy for autoimmune diseases. 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7) has emerged as a highly specialized, critical electrophilic building block in medicinal chemistry. It is primarily utilized to synthesize 3-ethoxy-2,6-difluorobenzylamine, a key intermediate in the assembly of heterocyclyl pyrimidine analogues that act as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2) [1].

Unlike pan-JAK (Janus kinase) inhibitors, which often carry dose-limiting hematological toxicities due to off-target JAK2 inhibition, TYK2-selective inhibitors leverage the unique 3-ethoxy-2,6-difluorobenzyl moiety to achieve precise selectivity, offering a safer therapeutic window for conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.

Mechanistic Rationale: The "E-E-A-T" of Scaffold Design

In drug discovery, the selection of specific functional groups is never arbitrary. The incorporation of the 3-ethoxy-2,6-difluorobenzyl group into the pyrimidine core is driven by strict structure-activity relationship (SAR) causality:

  • The 2,6-Difluoro Motif (Conformational Locking & Metabolic Stability): Fluorine substitution at the 2- and 6- positions provides extreme steric hindrance around the benzylic carbon. This stereoelectronic effect restricts the rotation of the benzylic C-N bond, locking the aromatic ring in a conformation orthogonal to the pyrimidine core. Furthermore, the di-ortho fluorination blocks cytochrome P450-mediated oxidation at the electron-rich benzylic and ortho-aromatic positions, drastically improving the pharmacokinetic half-life of the resulting drug [1].

  • The 3-Ethoxy Motif (Selectivity Driver): While the pyrimidine core acts as the hinge-binding motif (forming dual hydrogen bonds with the ATP-binding site of the TYK2 JH1 domain), the 3-ethoxy group acts as a hydrophobic probe. It extends into a specific, narrow selectivity pocket adjacent to the ATP-binding site. This pocket is uniquely accessible in TYK2 but sterically restricted in JAK1, JAK2, and JAK3, driving the >100-fold selectivity index over other JAK family members [1].

TYK2Pathway Cytokine Pro-inflammatory Cytokines (IL-12, IL-23) Receptor Cytokine Receptor Complex Cytokine->Receptor Binds TYK2 TYK2 Kinase (Active JH1 Domain) Receptor->TYK2 Activates STAT STAT Phosphorylation & Dimerization TYK2->STAT Phosphorylates Inhibitor 3-Ethoxy-2,6-difluorobenzyl- derived Inhibitor Inhibitor->TYK2 Binds Selectivity Pocket (ATP-Competitive) Inhibitor->STAT Blocks Pathway Transcription Autoimmune Gene Transcription STAT->Transcription Translocates to Nucleus

Caption: Mechanism of action of 3-ethoxy-2,6-difluorobenzyl-derived TYK2 inhibitors in the JAK-STAT pathway.

Synthetic Workflow & Experimental Protocols

The synthesis of selective TYK2 inhibitors using this building block follows a highly validated, three-step linear sequence.

SynthWorkflow A 3-Ethoxy-2,6-difluoro- benzyl bromide (CAS: 1092461-30-7) B 3-Ethoxy-2,6-difluoro- benzylamine A->B NH3 / MeOH (Amination) C 5-Chloro-N-(3-ethoxy-2,6- difluorobenzyl)-2-chloro- pyrimidin-4-amine B->C 2,4,5-Trichloropyrimidine DIPEA, Regioselective SNAr D Selective TYK2 Inhibitor (Pyrazolyl-pyrimidine) C->D Pyrazole-amine Buchwald-Hartwig / SNAr

Caption: Three-step synthetic workflow from 3-Ethoxy-2,6-difluorobenzyl bromide to a final TYK2 inhibitor.

Protocol 1: Amination to 3-Ethoxy-2,6-difluorobenzylamine

Causality: Direct amination with aqueous ammonia often leads to over-alkylation (secondary/tertiary amines). Using a large excess of methanolic ammonia or employing a Gabriel synthesis (phthalimide displacement followed by hydrazine cleavage) ensures high yields of the primary amine.

  • Dissolve 3-ethoxy-2,6-difluorobenzyl bromide (1.0 eq, 10 mmol) in 7M ammonia in methanol (20 eq, 200 mmol).

  • Stir the reaction mixture in a sealed tube at room temperature for 18 hours.

  • Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Partition the residue between 1M NaOH (aq) and dichloromethane (DCM). Extract the aqueous layer twice with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-ethoxy-2,6-difluorobenzylamine [3].

Protocol 2: Regioselective SNAr with 2,4,5-Trichloropyrimidine

Causality: 2,4,5-Trichloropyrimidine contains three potential leaving groups. However, the C-4 position is the most electrophilic due to the combined inductive electron-withdrawing effects of the adjacent pyrimidine nitrogens and the C-5 chlorine atom. By strictly controlling the temperature (0 °C to RT) and using a non-nucleophilic base (DIPEA), the nucleophilic aromatic substitution (SNAr) occurs with >90% regioselectivity at the C-4 position [2].

  • Dissolve 2,4,5-trichloropyrimidine (1.0 eq, 5 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL) and cool to 0 °C under nitrogen.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol).

  • Slowly add a solution of 3-ethoxy-2,6-difluorobenzylamine (1.05 eq, 5.25 mmol) in DMF (5 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum to afford 5-chloro-N-(3-ethoxy-2,6-difluorobenzyl)-2-chloropyrimidin-4-amine.

Protocol 3: Final Assembly via Cross-Coupling
  • Combine the intermediate from Protocol 2 (1.0 eq, 2 mmol) and a pyrazole-amine derivative (e.g., 2-(4-amino-1H-pyrazol-1-yl)acetamide) (1.2 eq, 2.4 mmol) in 1-butanol (10 mL).

  • Add trifluoroacetic acid (TFA) (0.5 eq) to catalyze the second SNAr reaction. (Note: Alternatively, a Buchwald-Hartwig coupling using Pd₂(dba)₃ and Xantphos can be utilized for less nucleophilic amines).

  • Heat the mixture to 110 °C for 12 hours.

  • Cool to room temperature, concentrate, and purify via reverse-phase preparative HPLC to yield the final targeted TYK2 inhibitor [1].

Data Presentation

Table 1: Physicochemical Properties of the Building Block

Understanding the physical parameters of 3-Ethoxy-2,6-difluorobenzyl bromide is crucial for handling and reaction optimization [4].

PropertyValue / Description
Chemical Name 3-Ethoxy-2,6-difluorobenzyl bromide
CAS Number 1092461-30-7
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol
Appearance Colorless to pale yellow liquid/low-melting solid
Handling Precautions Lachrymator, moisture-sensitive, alkylating agent. Store under inert gas at 2-8 °C.
Table 2: Representative Kinase Selectivity Profile

The integration of the 3-ethoxy-2,6-difluorobenzyl moiety into the pyrimidine scaffold yields a profound shift in kinase selectivity, mitigating the off-target effects associated with JAK2 inhibition (e.g., anemia) [1].

Kinase TargetRepresentative IC₅₀ (nM)Biological Implication
TYK2 (Target) < 5 nM Potent inhibition of IL-12/IL-23 signaling.
JAK1 > 150 nMReduced immunosuppressive off-target effects.
JAK2 > 500 nMAvoidance of erythropoietin (EPO) signaling blockade (prevents anemia).
JAK3 > 1000 nMMinimal impact on common gamma-chain cytokine signaling.

References

  • Galapagos NV / Cellzome Limited. (2013). Heterocyclyl pyrimidine analogues as TYK2 inhibitors (Patent No. EP2855451B1 / WO2013174895A1). European Patent Office.
  • Kulkarni, A. et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, 88(16), 11500-11512. Retrieved from[Link]

Application

Application Notes &amp; Protocols: Strategic Implementation of 3-Ethoxy-2,6-difluorobenzyl Bromide in Palladium-Catalyzed Cross-Coupling Reactions

Abstract & Introduction: The Strategic Value of Fluorinated Building Blocks In modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction: The Strategic Value of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug candidates.[1][2] Fluorine, being small and highly electronegative, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4][5] The 2,6-difluorobenzyl motif, in particular, is of significant interest. The geminal fluorine atoms can block metabolic oxidation and modulate the acidity of the benzylic protons, while the flanking ethoxy group can serve as a key interaction point or improve solubility.

3-Ethoxy-2,6-difluorobenzyl bromide is a versatile building block designed for the precise installation of this valuable pharmacophore. As an sp³-hybridized electrophile, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial C-C and C-N bonds. This guide provides an in-depth analysis and field-proven protocols for leveraging this reagent in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, empowering researchers in drug discovery and development to construct complex molecular architectures with high efficiency and control.

Reagent Profile & Safety Mandates

Chemical Structure: 3-Ethoxy-2,6-difluorobenzyl bromide Molecular Formula: C₉H₉BrF₂O Key Features:

  • Reactive C(sp³)-Br Bond: The benzylic bromide is an active electrophile for oxidative addition to a Pd(0) center.

  • Difluoro Substitution: Enhances metabolic stability and modulates electronic properties of the aromatic ring.[1]

  • Ethoxy Group: Provides a handle for further functionalization or can influence physicochemical properties.

Critical Safety Precautions: Benzyl bromide and its derivatives are potent lachrymators and irritants.[6][7] All handling must be performed within a certified chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[8]

  • Handling: Avoid all personal contact, including inhalation of vapors or dust.[8][9] Use personal protective equipment.[8] Keep containers tightly sealed when not in use.[9]

  • Spills: In case of a spill, evacuate the area. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] Do not allow the product to enter drains.[8]

  • First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air.[10]

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry, operate through a well-established catalytic cycle.[11][12] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the electrophile (3-Ethoxy-2,6-difluorobenzyl bromide), cleaving the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step.[11][13]

  • Transmetalation: The organic moiety from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[12][14]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C or C-N bond, regenerating the Pd(0) catalyst to continue the cycle.[11][15]

Palladium_Catalytic_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Benzyl Bromide) PdII_R1X L₂PdII(R¹)(X) OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal R²-M (e.g., Ar-B(OH)₂) PdII_R1R2 L₂PdII(R¹)(R²) Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product (R¹-R²) RedElim->Pd0

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol: Suzuki-Miyaura C(sp³)-C(sp²) Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, widely used in the pharmaceutical industry.[12] It couples the benzyl bromide with an aryl or vinyl boronic acid (or its ester derivative) in the presence of a base.[11][16]

Expert Rationale:

  • Catalyst/Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher yields and broader substrate scope, especially for less reactive partners.[17][18]

  • Base: A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[19] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and must be matched to the substrate's sensitivity.

  • Solvent: A two-phase system (e.g., Toluene/Water or Dioxane/Water) is common, as it helps to dissolve both the organic substrates and the inorganic base.

Detailed Experimental Protocol: Synthesis of 3-Ethoxy-2,6-difluoro-1-(4-methylbenzyl)benzene
  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 4-methylphenylboronic acid (1.2 equiv.), Palladium(II) acetate (2 mol%), SPhos ligand (4 mol%), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Reagent Addition: Add 3-Ethoxy-2,6-difluorobenzyl bromide (1.0 equiv.) followed by a degassed solvent mixture of Toluene and Water (4:1 v/v).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterTypical ConditionRationale
Palladium Source Pd(OAc)₂ (1-5 mol%)Precursor to the active Pd(0) species.
Ligand SPhos, RuPhos, XPhos (2-10 mol%)Bulky, electron-rich ligands accelerate reductive elimination.[17]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation.[19]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.

Application Protocol: Sonogashira C(sp³)-C(sp) Coupling

The Sonogashira coupling creates a C-C bond between a halide and a terminal alkyne, providing a direct route to substituted alkynes.[20][21] This reaction is distinguished by its use of a copper(I) co-catalyst.

Expert Rationale:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[15] This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction.[15]

  • Copper-Free Variants: To avoid potential side reactions like alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed, though they may require more specialized ligands or conditions.[15]

Sonogashira_Workflow start Start: Assemble Reagents reagents 1. Add Pd Catalyst (e.g., PdCl₂(PPh₃)₂) 2. Add Cu(I) co-catalyst (e.g., CuI) 3. Add Benzyl Bromide & Alkyne 4. Add Amine Base/Solvent (e.g., TEA) start->reagents degas Degas Mixture (Ar bubbling) reagents->degas react Heat Reaction (e.g., 50-70 °C) degas->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Complete purify Purify by Chromatography workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for a Sonogashira coupling reaction.

Detailed Experimental Protocol: Synthesis of 3-((3-Ethoxy-2,6-difluorobenzyl)ethynyl)pyridine
  • Reaction Setup: To a dry Schlenk tube under argon, add PdCl₂(PPh₃)₂ (3 mol%) and Copper(I) iodide (CuI, 1.5 mol%).

  • Reagent Addition: Add 3-Ethynylpyridine (1.1 equiv.) and 3-Ethoxy-2,6-difluorobenzyl bromide (1.0 equiv.).

  • Solvent/Base Addition: Add degassed triethylamine (TEA) as both the solvent and base.

  • Reaction Execution: Stir the mixture at 60 °C until the starting material is consumed, as monitored by TLC (typically 6-18 hours).

  • Workup: Upon completion, cool the reaction, dilute with dichloromethane (DCM), and filter through a pad of celite to remove catalyst residues.[22] Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.[20]

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application Protocol: Buchwald-Hartwig C(sp³)-N Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, forming aryl and alkyl amines from halides.[14] This reaction is particularly sensitive to ligand and base selection.

Expert Rationale:

  • Ligand is Key: The reductive elimination step to form the C-N bond can be slow. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, t-BuXPhos) or ligands with a large "bite angle" (e.g., Xantphos) are critical.[23][24][25] They accelerate this final step and prevent side reactions like β-hydride elimination, which can be a concern for sp³-hybridized electrophiles like benzyl bromides.[23]

  • Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile, but it must be sterically hindered to avoid acting as a competing nucleophile.[26]

  • Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are typically used to ensure the base remains active.

Detailed Experimental Protocol: Synthesis of N-(3-Ethoxy-2,6-difluorobenzyl)aniline
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, stir the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 8 mol%) in anhydrous toluene for 10-15 minutes.

  • Reaction Setup: To the activated catalyst solution, add sodium tert-butoxide (1.5 equiv.).

  • Reagent Addition: Add aniline (1.2 equiv.) followed by a solution of 3-Ethoxy-2,6-difluorobenzyl bromide (1.0 equiv.) in toluene.

  • Reaction Execution: Seal the reaction vessel and heat to 100 °C with stirring.

  • Monitoring: Follow the reaction's progress by LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the desired secondary amine.

Ligand FamilyExample(s)Key Characteristics & Application
Biarylphosphines XPhos, SPhos, RuPhosHighly active, bulky, and electron-rich. General-purpose for a wide range of amines and aryl/benzyl halides.[24][25]
Wide Bite-Angle Xantphos, DPEPhosExcellent for minimizing β-hydride elimination from alkyl/benzyl halides.[23][27]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, often used for more challenging couplings.[28]

Conclusion

3-Ethoxy-2,6-difluorobenzyl bromide stands out as a high-value intermediate for pharmaceutical research and development. Its successful implementation in palladium-catalyzed cross-coupling reactions opens a direct and efficient pathway to novel chemical entities bearing the advantageous difluorobenzyl motif. By carefully selecting the appropriate catalyst system, base, and reaction conditions as detailed in these protocols, researchers can reliably forge new C-C and C-N bonds, accelerating the discovery of next-generation therapeutics.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Google.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018).
  • The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions. (2025). Benchchem.
  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
  • Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. (2021). Royal Society of Chemistry.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor.
  • Benzyl Bromide. (n.d.). Common Organic Chemistry.
  • Benzyl-Bromide - Safety D
  • Benzyl bromide. (n.d.). Santa Cruz Biotechnology.
  • Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes. (n.d.). Synlett.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. (2013). Organic Chemistry Portal.
  • Working with Hazardous Chemicals. (1990). Organic Syntheses.
  • Benzyl bromide - SAFETY D
  • Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. (2009).
  • Palladium-Catalysed sp3-sp2 Suzuki-Miyaura Cross- Coupling of Secondary Heterocyclic Boron
  • Application Notes and Protocols: Sonogashira Coupling of Aryl Bromides with MOM Protection. (2025). Benchchem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. (2026).
  • Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. (2008).
  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (n.d.). Fukuoka University.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. (n.d.).
  • Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling†. (2020). Wiley Online Library.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014).
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI.
  • Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. (2014). Organic Chemistry Portal.
  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. (n.d.). PMC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Understanding the Synthesis and Properties of 2,6-Difluorobenzyl Bromide. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). PMC.
  • Recent Advances in the Synthetic Applic
  • Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.

Sources

Method

Catalytic Bromination Methods for the Synthesis of 3-Ethoxy-2,6-difluorobenzyl bromide

An Application Note and Protocol Guide Abstract This technical guide provides detailed application notes and experimental protocols for the synthesis of 3-Ethoxy-2,6-difluorobenzyl bromide, a potentially valuable interme...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthesis of 3-Ethoxy-2,6-difluorobenzyl bromide, a potentially valuable intermediate in pharmaceutical and agrochemical research. The focus is on modern catalytic methods for selective benzylic bromination of the precursor, 3-ethoxy-2,6-difluorotoluene. We will explore the mechanistic underpinnings of Lewis acid-catalyzed and radical-initiated pathways, offering field-proven insights to guide researchers toward efficient and high-yield syntheses. This document is intended for an audience of researchers, scientists, and drug development professionals, providing both theoretical context and practical, step-by-step instructions.

Introduction: The Importance of Selective Benzylic Bromination

Fluorinated organic compounds are of paramount importance in modern drug discovery, with the inclusion of fluorine atoms often leading to enhanced metabolic stability, binding affinity, and bioavailability. 3-Ethoxy-2,6-difluorobenzyl bromide represents a scaffold that combines these benefits with a reactive benzylic bromide handle. Benzylic bromides are versatile synthetic intermediates, readily participating in nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds, making them crucial building blocks for complex molecules.[1]

The primary challenge in synthesizing molecules like 3-Ethoxy-2,6-difluorobenzyl bromide lies in achieving selective bromination at the benzylic position without competing electrophilic aromatic substitution on the electron-rich ring. The presence of an activating ethoxy group exacerbates this challenge. Traditional methods using liquid bromine can be hazardous and often lead to a mixture of products.[1] Therefore, catalytic methods that favor a radical pathway for benzylic C-H functionalization are essential for a clean and efficient transformation.

Mechanistic Considerations: Catalytic Pathways

Two primary catalytic strategies have proven effective for selective benzylic bromination: radical initiation (Wohl-Ziegler reaction) and Lewis acid catalysis.

Radical Chain Mechanism (Wohl-Ziegler Bromination)

The most established method for benzylic bromination is the Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO).[2] The reaction proceeds via a radical chain mechanism:

  • Initiation: The initiator (e.g., AIBN) thermally decomposes to generate radicals. These radicals then abstract a hydrogen from trace amounts of HBr to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical and HBr. This step is highly selective for the weak benzylic C-H bond. The newly formed benzyl radical then reacts with a molecule of NBS (or Br₂) to yield the desired benzyl bromide and a succinimidyl radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is critical as it maintains a low, constant concentration of Br₂ in the reaction mixture, which disfavors competitive ionic addition to the aromatic ring.[3]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Radical 2 x R• AIBN->Radical Δ Br_radical Br• Radical->Br_radical H-abstraction HBr_trace HBr (trace) HBr_trace->Br_radical H-abstraction Toluene Ar-CH₃ Br_radical->Toluene Benzyl_Radical Ar-CH₂• Toluene->Benzyl_Radical + Br• Benzyl_Radical->Toluene - HBr Product Ar-CH₂Br Benzyl_Radical->Product + NBS NBS NBS Product->Benzyl_Radical - Succ• Succ_Radical Succ• HBr HBr Succ_Radical->HBr + HBr HBr->Succ_Radical - Br• Term1 Br• + Br• → Br₂ Term2 Ar-CH₂• + Br• → Ar-CH₂Br Term3 2 x Ar-CH₂• → Dimer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Ethoxy-2,6-difluorobenzyl Bromide

Welcome to the Technical Support Center for 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7)[1]. As a highly reactive electrophile, this compound is a critical building block in pharmaceutical synthesis and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7)[1]. As a highly reactive electrophile, this compound is a critical building block in pharmaceutical synthesis and drug development. However, its reactivity also makes it highly susceptible to environmental degradation, primarily through hydrolysis and photolytic cleavage.

This guide provides drug development professionals and synthetic chemists with field-proven insights, troubleshooting workflows, and self-validating protocols to ensure the long-term integrity of this moisture-sensitive reagent.

The Chemistry of Degradation: Why Does Hydrolysis Occur?

Benzyl bromides are inherently sensitive to nucleophilic attack by water. The chemical hydrolysis half-life of an unsubstituted benzyl bromide in water at 25 °C is extremely rapid—estimated at just 79 minutes[2].

For 3-Ethoxy-2,6-difluorobenzyl bromide , the molecular structure introduces competing electronic effects:

  • Electron-Withdrawing Fluorines (-I effect): The fluorine atoms at the 2,6-positions increase the electrophilicity of the benzylic carbon, making it highly susceptible to direct SN​2 attack by ambient moisture.

  • Electron-Donating Ethoxy Group (+M effect): The ethoxy group at the 3-position can stabilize a developing positive charge, potentially lowering the activation energy for an SN​1 -type ionization pathway if the C-Br bond begins to polarize.

When atmospheric moisture breaches the storage container, water acts as a nucleophile, leading to slow hydrolysis that forms 3-ethoxy-2,6-difluorobenzyl alcohol and hydrobromic acid (HBr)[3]. The generation of HBr is autocatalytic and poses severe safety and purity risks.

HydrolysisMechanism A 3-Ethoxy-2,6-difluorobenzyl bromide (Intact Reagent) C Polarized Transition State (C-Br Bond Cleavage) A->C Polarization B H2O (Atmospheric Moisture) Nucleophilic Attack B->C Nucleophilic Attack D 3-Ethoxy-2,6-difluorobenzyl alcohol (Hydrolysis Product) C->D -H+ E HBr Gas (Autocatalytic Acid) C->E Br- Leaving Group E->A Acid-Catalyzed Degradation

Mechanism of moisture-induced hydrolysis and autocatalytic HBr generation.

Troubleshooting & FAQs

Q: Why did my sealed vial of 3-Ethoxy-2,6-difluorobenzyl bromide pressurize and burst?

A: This is a classic symptom of moisture contamination. Gradual decomposition in strong, sealed containers leads to a large pressure build-up of HBr gas, which can result in a subsequent explosion[4]. Once hydrolysis initiates, the trapped HBr gas cannot escape, increasing internal pressure while simultaneously lowering the pH of the liquid, which further accelerates degradation.

Q: My reagent has turned slightly yellow/brown. Is it still safe to use?

A: Discoloration typically indicates photolytic cleavage or the accumulation of free bromine/polymeric byproducts. Light (UV) promotes homolytic cleavage of the C-Br bond, initiating free-radical chain reactions[3]. The substance is highly sensitive to light and must be protected from exposure[5]. If discoloration is observed, you must assess the purity via NMR before using it in sensitive downstream alkylations.

Q: How can I definitively validate the purity of the reagent before an experiment?

A: The most reliable self-validating method is Nuclear Magnetic Resonance (NMR) spectroscopy. Dissolve a precise aliquot in an anhydrous deuterated solvent (e.g., CDCl3​ ). The appearance of new signals—specifically the shift of the benzylic protons ( CH2​ ) from the bromide environment to the alcohol environment—indicates hydrolysis[3]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, provided the injection port temperature does not induce thermal degradation.

Storage Parameters & Quantitative Impact

To prevent degradation, environmental variables must be strictly controlled. The table below summarizes the causality between storage conditions and reagent integrity.

Storage ConditionMoisture LevelLight ExposureExpected StabilityPrimary Degradation Pathway
-20°C, Ar/N2 Atmosphere Anhydrous (<10 ppm)Dark (Amber Vial)> 12 MonthsNone (Kinetically frozen)
2-8°C (Refrigerated) Ambient AirDark1 - 3 MonthsSlow Hydrolysis ( SN​2 )
25°C (Room Temp) Ambient AirAmbient Lab Light< 1 WeekHydrolysis & Photolysis
25°C (Room Temp) High HumidityDirect UV LightHours to DaysRapid Autocatalysis & HBr generation

Experimental Protocol: Anhydrous Aliquoting & Long-Term Storage

To establish a self-validating system for long-term storage, scientists must treat 3-Ethoxy-2,6-difluorobenzyl bromide with the same rigor as highly reactive organometallics.

Prerequisites:

  • Glovebox or Schlenk line equipped with high-purity Argon or Nitrogen.

  • Oven-dried amber glass vials (baked at 120°C for >4 hours).

  • PTFE-lined screw caps (Do not use standard rubber septa, as HBr will degrade them).

Step-by-Step Methodology:

  • Thermal Equilibration: If the bulk reagent is stored at -20°C, allow the sealed container to warm to room temperature inside a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the reagent.

  • Inert Transfer: Move the bulk container and the oven-dried amber vials into a glovebox. If using a Schlenk line, purge the vials with three cycles of vacuum/Argon.

  • Aliquoting: Divide the bulk reagent into single-use aliquots. Causality: Repeatedly piercing a septum or opening a bulk bottle introduces trace moisture each time. Single-use aliquots isolate the contamination risk.

  • Sealing: Seal the amber vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial tightly with Parafilm or PTFE tape to create a secondary moisture barrier.

  • Segregated Storage: Store the vials at -20°C in a dark freezer. Ensure the storage location is segregated from strong bases, strong oxidizers, and reactive metals to prevent accidental violent reactions[3][5].

StorageWorkflow Step1 Thermal Equilibration (Prevent Condensation) Step2 Inert Atmosphere Transfer (Glovebox / Schlenk) Step1->Step2 Step3 Aliquot into Amber Vials (UV Protection) Step2->Step3 Step4 Seal with PTFE Caps (Moisture Barrier) Step3->Step4 Step5 Store at -20°C (Thermal Arrest) Step4->Step5

Optimized workflow for the aliquoting and long-term storage of reactive benzyl bromides.

References

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem National Center for Biotechnology Information (NIH) URL:[Link]

  • Benzyl bromide - GESTIS-Stoffdatenbank DGUV URL:[Link]

Sources

Optimization

Advanced purification techniques for 3-Ethoxy-2,6-difluorobenzyl bromide mixtures

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Ethoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Ethoxy-2,6-difluorobenzyl bromide .

Benzyl bromides are notoriously reactive, lachrymatory, and prone to both hydrolytic and thermal degradation[1]. The presence of an electron-donating ethoxy group combined with two highly electronegative fluorine atoms creates a highly electrophilic benzylic carbon. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-yield, high-purity isolation.

Logical Workflow for Purification Technique Selection

PurificationWorkflow Start Crude 3-Ethoxy-2,6-difluorobenzyl bromide mixture CheckState Assess Crude State & Impurities Start->CheckState IsVolatile High Volatility / Thermally Stable? CheckState->IsVolatile Distillation Short-Path Vacuum Distillation (< 10 Torr) IsVolatile->Distillation Yes IsPolar Contains Polar Impurities (e.g., Alcohols)? IsVolatile->IsPolar No / Labile Pure Purified Product (Store under Ar at -20°C) Distillation->Pure Alumina Basic Alumina Plug (Fast Filtration) IsPolar->Alumina Trace Impurities Chromatography Flash Chromatography (Deactivated Silica, 1% Et3N) IsPolar->Chromatography Complex Mixture Alumina->Pure Chromatography->Pure

Workflow for selecting 3-Ethoxy-2,6-difluorobenzyl bromide purification methods.

Quantitative Data: Comparative Impurity Profile

To select the correct purification strategy, you must understand the polarity and volatility differentials of your crude mixture.

Impurity ProfileChemical NatureRelative Polarity (TLC Rf)*Primary Removal Strategy
3-Ethoxy-2,6-difluorotolueneUnreacted Starting MaterialVery Low (~0.90)Vacuum Distillation
3-Ethoxy-2,6-difluorobenzyl bromide Target Product Low (~0.80) N/A
3-Ethoxy-2,6-difluorobenzylidene dibromideOver-brominated ByproductLow-Moderate (~0.70)Flash Chromatography
3-Ethoxy-2,6-difluorobenzyl alcoholHydrolysis ProductHigh (~0.20)Basic Alumina Plug
SuccinimideReagent Byproduct (NBS)Very High (<0.10)Aqueous Wash / Filtration

*Rf values are approximate, utilizing a 10% EtOAc in Hexanes mobile phase on Silica Gel 60 F254 plates.

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why is my isolated yield low, and why do I see a new highly polar spot on my TLC after column chromatography? A: You are observing acid-catalyzed hydrolysis. Standard silica gel (SiO2) contains surface silanol groups (Si-OH) that are mildly acidic. These acidic sites hydrogen-bond with the benzylic bromine, enhancing its leaving-group ability[1]. If trace moisture is present in your eluents, water acts as a nucleophile, rapidly converting your 3-ethoxy-2,6-difluorobenzyl bromide into 3-ethoxy-2,6-difluorobenzyl alcohol via an SN2/SN1 hybrid pathway[1][2]. Solution: Deactivate the silica gel by pre-flushing the column with 1% triethylamine (Et3N) to neutralize the silanol sites[1].

Q2: Why does my product decompose into a black tar during distillation? A: Benzyl bromides are highly reactive and thermally labile[1]. At elevated temperatures (typically >100°C at atmospheric pressure), the benzylic C-Br bond undergoes cleavage, initiating auto-polymerization or Friedel-Crafts-type self-alkylation. This process is autocatalytic because it releases HBr gas, which further lowers the activation energy for decomposition. Solution: Lower the boiling point by reducing the system pressure to < 10 Torr using a short-path vacuum distillation apparatus[1][3].

Q3: How can I quickly remove unreacted benzyl alcohol and acidic byproducts without running a full column? A: Pass the crude mixture through a basic alumina (Al2O3) plug. Basic alumina has a high affinity for highly polar and protic molecules. It will irreversibly bind acidic byproducts (like trace HBr or benzoic acids) and strongly retain polar hydrolysis products (alcohols)[4]. Because benzyl bromides are highly non-polar, they will elute rapidly near the solvent front[5].

Self-Validating Experimental Protocols

Protocol A: Deactivated Silica Gel Flash Chromatography

Use this protocol when separating the target product from over-brominated dibromides or unreacted starting materials.

  • Solvent Preparation: Prepare a mobile phase of 95:5 Hexanes:Ethyl Acetate (v/v). Add 1% (v/v) Triethylamine (Et3N) to the mixture to act as a silica deactivator[1]. Ensure all solvents are anhydrous.

  • Column Packing: Slurry 230-400 mesh silica gel in the prepared solvent. Pour the slurry into the column and allow it to settle. Flush with 2 column volumes of the Et3N-spiked solvent to fully neutralize acidic silanol sites.

  • Loading: Dissolve the crude 3-Ethoxy-2,6-difluorobenzyl bromide in a minimum volume of dry hexanes. Apply evenly to the top of the silica bed.

  • Elution: Elute using the 95:5 system. The non-polar benzyl bromide will elute rapidly[5].

  • Concentration: Combine product-containing fractions (monitor via UV at 254 nm) and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30°C to prevent thermal degradation[3].

  • System Validation: Self-Validation Check: Run a 2D-TLC of the concentrated product. Spot the product, run the plate in one dimension, let it dry, and run it again at a 90-degree angle. If the spot remains single and on the diagonal, no degradation occurred during concentration.

Protocol B: Basic Alumina Plug Filtration

Use this protocol for rapid removal of trace hydrolysis products (alcohols) and acids.

  • Preparation: Pack a fritted glass funnel with a 2-3 inch bed of basic alumina (Brockmann Grade I).

  • Conditioning: Pre-wet the alumina pad with dry dichloromethane (DCM) or hexanes.

  • Filtration: Dilute the crude oily mixture in 10-20 mL of dry DCM and pour it over the alumina pad[4].

  • Washing: Wash the pad with an additional 50 mL of DCM. The basic alumina will retain highly polar hydrolysis products and trace moisture[4], while the benzyl bromide passes through freely.

  • Concentration: Evaporate the filtrate under high vacuum to yield the clear, purified benzyl bromide.

  • System Validation: Self-Validation Check: Perform an immediate IR spectroscopy scan of the filtrate. The complete absence of a broad O-H stretch peak (~3300 cm-1) validates the total removal of the hydrolysis byproduct.

References

  • How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. Available at:[Link]

  • N-Allyl-N-benzylamine (Organic Syntheses Procedure) - Organic Syntheses. Available at:[Link]

  • BnBr purification via basic alumina? - Reddit (r/chemistry). Available at:[Link]

  • Hydrolytic Stabilization of Protected p-Hydroxybenzyl Halides Designed as Latent Quinone Methide Precursors - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Ethoxy-2,6-difluorobenzyl Bromide Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Process Focus: Wohl-Ziegler Benzylic Bromination The synthesis of 3-ethoxy-2,6-difluorobenzyl bromide from 3-ethoxy-2,6-difluorotoluene v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Process Focus: Wohl-Ziegler Benzylic Bromination

The synthesis of 3-ethoxy-2,6-difluorobenzyl bromide from 3-ethoxy-2,6-difluorotoluene via radical bromination is a critical, yet highly sensitive, transformation. The difluoro groups exert a strong electron-withdrawing inductive effect, while the ethoxy group provides compensatory electron donation via resonance. This unique electronic push-pull system requires precise tuning of temperature, time, and stoichiometry to avoid over-reaction or functional group degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of the dibromomethyl byproduct (over-bromination), and how do I prevent it? Causality & Solution: Over-bromination is a classic vulnerability in benzylic radical chemistry. Once the target monobromide forms, the remaining benzylic proton is still susceptible to abstraction. If the local concentration of Br₂ (generated in situ from N-bromosuccinimide and trace HBr) is too high, or if the reaction is run at excessively high temperatures for prolonged periods, the dibromide becomes a major competitive byproduct[1]. Furthermore, NBS lots with elevated levels of pre-existing Br₂/HBr impurities act as rate-accelerators for this over-reaction[1]. Actionable Fix: Maintain a strict 1.0 to 1.05 molar equivalent of freshly recrystallized NBS[2]. Consider continuous or portion-wise addition of the NBS slurry to keep the steady-state concentration of bromine radicals low.

Q2: My reaction stalls at 60-70% conversion. Should I increase the temperature to force completion? Causality & Solution: No. Simply spiking the temperature often exacerbates the problem. Reaction stalling is typically caused by the premature thermal depletion of your radical initiator. The optimal reaction temperature is strictly dictated by the initiator's 10-hour half-life decomposition temperature[3]. For example, Azobisisobutyronitrile (AIBN) has a 10-hour half-life at ~65°C. If you run the reaction at 85°C, the AIBN decomposes completely in under an hour, terminating the radical chain before the starting material is fully consumed. Actionable Fix: Match your reaction temperature to the initiator's half-life (e.g., 65–70°C for AIBN). If stalling persists, add a second, smaller charge of initiator (0.02 eq) mid-reaction rather than increasing thermal energy.

Q3: I am detecting phenol byproducts in my LC-MS. Why is the ethoxy group cleaving? Causality & Solution: The Wohl-Ziegler mechanism inherently generates trace amounts of hydrobromic acid (HBr) as a byproduct of succinimidyl radical hydrogen abstraction. At elevated temperatures (>75°C), HBr acts as a potent ether-cleaving agent, which can dealkylate the 3-ethoxy group to yield a 3-hydroxy-2,6-difluorobenzyl derivative. Actionable Fix: Switch to a photochemical bromination protocol (e.g., 405 nm LED) at room temperature[4]. Lowering the thermal energy prevents the activation barrier for ether cleavage from being reached, even in the presence of trace acidic byproducts.

Part 2: Data Presentation & Optimization Metrics

Table 1: Initiator Selection & Temperature Optimization

Self-validating parameter mapping to prevent reaction stalling and initiator burnout.

Initiator / Method10-Hour Half-Life Temp (°C)Recommended Reaction Temp (°C)Mechanistic Impact & Utility
AIBN 65°C65–70°CStandard choice; requires strict temperature control to prevent rapid depletion[3].
Benzoyl Peroxide (BPO) 73°C75–80°CHigher thermal stability; useful for deactivated rings but increases risk of ether cleavage.
405 nm LED (Photo) N/A20–25°CDirectly excites NBS (λmax ~400 nm); completely suppresses thermal ether cleavage[4].
Table 2: Impact of NBS Stoichiometry and Time on Product Distribution

Quantitative baseline for a standard AIBN-mediated reaction at 70°C.

NBS EquivalentsReaction Time (h)Unreacted Starting Material (%)Target Monobromide (%)Dibromide Byproduct (%)
1.002.05.293.5 1.3
1.053.0< 1.095.6 3.4
1.204.00.082.0 18.0
1.506.00.065.0 35.0

Part 3: Experimental Protocols

Protocol A: Optimized Thermal Radical Bromination (AIBN-Mediated)

Designed to maximize monobromide yield while preventing thermal degradation.

  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxy-2,6-difluorotoluene (1.0 eq) in anhydrous acetonitrile or chlorobenzene (0.2 M). Note: Carbon tetrachloride (CCl₄) is historically cited but should be avoided due to toxicity and regulatory bans[4].

  • Reagent Addition: Add freshly recrystallized N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq)[2].

  • Heating: Submerge the flask in an oil bath pre-heated to exactly 70°C. Stir vigorously to ensure efficient interphase mass transfer as the succinimide byproduct forms.

  • Monitoring: Track the reaction via GC-MS or TLC every 30 minutes. Do not exceed 3.5 hours of reaction time to prevent secondary hydrogen abstraction.

  • Workup: Cool the mixture rapidly to 0°C to quantitatively precipitate the succinimide byproduct. Filter the solid and wash the filter cake with cold solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude 3-ethoxy-2,6-difluorobenzyl bromide via flash chromatography or vacuum distillation. Keep the water bath temperature below 50°C during concentration to prevent thermal decomposition.

Protocol B: Advanced Photochemical Bromination (Mild Conditions)

A modern, room-temperature alternative that eliminates ether cleavage and minimizes over-bromination.

  • Setup: Dissolve the starting material (1.0 eq) and NBS (1.05 eq) in anhydrous acetonitrile (0.2 M) inside a borosilicate glass vessel.

  • Irradiation: Irradiate the mixture using a 405 nm LED array[4]. Maintain the internal reaction temperature at 20–25°C using an external cooling block or internal cooling loop.

  • Reaction: Stir under continuous irradiation for 1–2 hours. The lower thermal energy completely suppresses the activation pathway for HBr-mediated cleavage of the ethoxy group.

  • Workup: Proceed with the 0°C filtration and concentration steps as described in Protocol A.

Part 4: Mechanistic Workflow Visualization

G SM 3-Ethoxy-2,6-difluorotoluene (Starting Material) Reagents NBS + Initiator (AIBN or 405 nm LED) SM->Reagents Initiation (Heat/Light) Radical Resonance-Stabilized Benzylic Radical Reagents->Radical H-abstraction Target 3-Ethoxy-2,6-difluorobenzyl bromide (Target Monobromide) Radical->Target + Br• (Propagation) Dibromide Dibromomethyl Byproduct (Over-bromination) Target->Dibromide Excess NBS / T > 80°C Cleavage Phenol Derivative (Ether Cleavage) Target->Cleavage Trace HBr Buildup

Fig 1: Reaction pathways and thermal/stoichiometric branching in benzylic bromination.

Part 5: References

1. Title: US6133468A - Method for preparing substituted benzyl bromides. Source: Google Patents. URL: 2.[2] Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Source: American Chemical Society (ACS). URL: [Link] 3. Title: Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Source: Scientific Update. URL: [Link] 4.[4] Title: Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Source: Australian Journal of Chemistry. URL: [Link]

Sources

Optimization

Handling and storage best practices for moisture-sensitive 3-Ethoxy-2,6-difluorobenzyl bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of highly functionalized benzylic halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of highly functionalized benzylic halides. 3-Ethoxy-2,6-difluorobenzyl bromide (CAS 1092461-30-7)[1] is a potent electrophile used extensively in API synthesis and material science. However, the very structural features that make it a highly reactive alkylating agent also make it exceptionally sensitive to environmental moisture.

This guide is designed to move beyond basic safety data sheets. It provides a mechanistic understanding of reagent degradation and field-proven, self-validating protocols to ensure batch-to-batch reproducibility in your laboratory.

Part 1: The Chemistry of Degradation

To effectively handle 3-Ethoxy-2,6-difluorobenzyl bromide, you must first understand its primary failure mode: Hydrolysis .

When exposed to atmospheric moisture, benzyl bromides undergo a rapid substitution reaction, yielding the corresponding benzyl alcohol and releasing hydrogen bromide (HBr) gas[2]. Mechanistically, this is driven by the stability of the reaction intermediate. The leaving group (bromide) departs to form a benzylic carbocation, which is exceptionally stabilized by resonance as the positive charge delocalizes over the aromatic ring[3]. This resonance stabilization drastically lowers the activation energy for nucleophilic attack by weak nucleophiles like water, favoring an pathway[3].

HydrolysisMechanism A 3-Ethoxy-2,6-difluorobenzyl bromide (Intact Reagent) B Atmospheric Moisture (H2O) Nucleophilic Attack A->B Exposure C Benzylic Carbocation Intermediate (Resonance Stabilized) B->C Rate-determining step (SN1) D 3-Ethoxy-2,6-difluorobenzyl alcohol (Hydrolysis Product) C->D H2O Addition E Hydrogen Bromide (HBr) (Corrosive Gas Release) C->E Proton Loss

Figure 1: SN1 Hydrolysis pathway of 3-Ethoxy-2,6-difluorobenzyl bromide upon moisture exposure.

Part 2: Troubleshooting & FAQs

Q1: Why is my 3-Ethoxy-2,6-difluorobenzyl bromide fuming and building pressure? Causality: The pressure and fumes are a direct result of atmospheric moisture ingress. Because the storage bottle is sealed, the HBr gas generated during hydrolysis cannot escape, leading to a dangerous increase in internal pressure[4]. The fuming observed upon opening is the concentrated HBr gas reacting with ambient humidity in the air to form corrosive hydrobromic acid aerosols[4].

Q2: Can I rescue a degraded batch that has turned yellow? Causality: A faint yellow tint often indicates trace amounts of free bromine or early-stage degradation, which might still be viable for robust reactions. However, if the liquid has turned deep brown, exhibits heavy fuming, or contains white precipitates, the hydrolysis is advanced. The high concentration of HBr and polar alcohol byproducts will poison sensitive cross-coupling catalysts and alter reaction stoichiometry. Action: Do not attempt to salvage heavily degraded batches. Quench with a weak base (like saturated ) and dispose of it as hazardous waste[4].

Q3: How should I store the bulk reagent to maximize shelf life? Causality: To halt the thermodynamic drive towards hydrolysis, the reagent must be completely isolated from atmospheric humidity and thermal energy. Action: Store the tightly closed container at 2-8°C in a dark, well-ventilated area[4]. The headspace must be backfilled with an inert gas (Argon or Nitrogen)[5], and the cap should be sealed with PTFE tape or Parafilm. Keep it strictly isolated from incompatible materials such as bases, alcohols, and amines[5].

Part 3: Quantitative Data & Diagnostics

Table 1: Physicochemical & Storage Parameters

ParameterSpecification / Detail
Compound Name 3-Ethoxy-2,6-difluorobenzyl bromide
CAS Number 1092461-30-7[1]
Molecular Weight 251.07 g/mol [1]
Chemical Formula [1]
Storage Temperature 2-8°C (Tightly closed, well-ventilated)[4]
Atmosphere Inert Gas (Argon or Nitrogen)[5]
Incompatibilities Moisture, Bases, Alcohols, Amines, Oxidizing agents[4]

Table 2: Degradation Diagnostics & Interventions

Visual/Physical SymptomMechanistic CauseRecommended Action
Clear to faint yellow Normal state; trace free bromine.Proceed with standard inert handling.
Pressure buildup upon opening HBr gas generation from active hydrolysis[4].Vent carefully in a fume hood; assess purity via NMR before use.
Deep brown color & heavy fuming Advanced hydrolysis; high HBr and alcohol content[2].Quench with saturated and dispose of safely.

Part 4: Standard Operating Procedures (SOPs)

Every time a bottle is opened to the air, a fresh volume of ambient moisture is introduced. To prevent this, use the following self-validating Schlenk-line protocol to extract precise volumes without compromising the master batch.

Methodology: Inert-Atmosphere Aliquoting (Schlenk Technique)

Step 1: Glassware & Syringe Preparation Action: Dry all syringes, needles, and reaction flasks in an oven at 120°C for at least 4 hours. Cool them in a desiccator or under active vacuum. Causality: Microscopic layers of water adhere to glass and metal surfaces at room temperature. Thermal desorption ensures the transfer equipment does not act as a Trojan horse for moisture.

Step 2: Thermal Equilibration (Critical) Action: Remove the reagent from 2-8°C cold storage[4] and allow it to sit in a desiccator until it reaches room temperature (approx. 30-45 minutes). Causality: If a cold bottle is opened or pierced, ambient moisture will immediately condense on the cold inner walls and the chemical's surface. Equilibration prevents this thermodynamic condensation.

Step 3: Inert Gas Purging Action: Connect the reagent bottle (via a septum) to a Schlenk line. Apply vacuum for 5 seconds, then backfill with ultra-pure Argon. Repeat this cycle three times. Validation: Verify complete purging by observing the Schlenk line bubbler; a steady, uninterrupted exit stream of Argon confirms positive pressure inside the vessel before needle insertion.

Step 4: Syringe Transfer Action: Insert the dried syringe needle through the septum under positive Argon pressure. Slowly withdraw the required amount of 3-Ethoxy-2,6-difluorobenzyl bromide. Causality: Slow withdrawal prevents cavitation and the pulling of a localized vacuum inside the syringe, which could draw ambient air through micro-leaks in the septum.

Step 5: Sealing and Storage Action: Flush the headspace of the master bottle with Argon for 30 seconds. Remove the needle, wrap the septum tightly with Parafilm, and immediately return the bottle to a dark, 2-8°C environment[4].

InertWorkflow N1 Reagent at 2-8°C (Cold Storage) N2 Equilibrate to Room Temp (Prevents Condensation) N1->N2 N3 Schlenk Line Purge (Argon/Vacuum x3) N2->N3 N4 Syringe Transfer (Positive Ar Pressure) N3->N4 N5 Reseal & Store (Argon Backfill) N4->N5

Figure 2: Workflow for the inert handling of moisture-sensitive benzylic bromides.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Ethoxy-2,6-difluorobenzyl Halides: Bromide vs. Chloride

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that dictates reaction efficiency, yield, and overall process economy. Among the vast arr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that dictates reaction efficiency, yield, and overall process economy. Among the vast array of reagents, fluorinated benzyl halides serve as indispensable intermediates for introducing the biologically significant difluorobenzyl moiety into target molecules.[1] This guide provides an in-depth comparative analysis of two closely related yet distinct reagents: 3-Ethoxy-2,6-difluorobenzyl bromide and 3-Ethoxy-2,6-difluorobenzyl chloride . Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their relative reactivity to inform logical and efficient synthetic design.

The Decisive Factor: Leaving Group Ability

The fundamental difference in reactivity between these two compounds lies in the identity of the halogen atom, which functions as the leaving group in nucleophilic substitution reactions. These reactions, predominantly of the SN2 (bimolecular nucleophilic substitution) type for primary benzylic halides, are the cornerstone of their synthetic utility. The rate of an SN2 reaction is critically dependent on the ability of the leaving group to depart from the electrophilic carbon center.[2]

A "good" leaving group is one that is stable in its anionic form after it has departed.[3] This stability is inversely related to its basicity; weaker bases make better leaving groups.[3][4]

  • Bromide (Br⁻): The conjugate base of hydrobromic acid (HBr), a very strong acid (pKa ≈ -9). This makes the bromide ion a very weak base.

  • Chloride (Cl⁻): The conjugate base of hydrochloric acid (HCl), also a strong acid but slightly weaker than HBr (pKa ≈ -7). Consequently, the chloride ion is a slightly stronger base than bromide.

Because the bromide ion is a weaker base and can better stabilize the negative charge over its larger, more polarizable electron cloud, it is a superior leaving group compared to chloride.[5][6] This fundamental principle dictates that 3-ethoxy-2,6-difluorobenzyl bromide is inherently more reactive than its chloride counterpart in nucleophilic substitution reactions.[7][8]

A secondary, related factor is the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker and has a lower bond dissociation energy than the C-Cl bond, meaning less energy is required to cleave it during the reaction.[9] This contributes to the faster reaction kinetics observed with benzyl bromides.[10][11][12]

Reactivity & Synthetic Implications: A Head-to-Head Comparison

The superior leaving group ability of bromide translates directly into tangible differences in synthetic applications.

Feature3-Ethoxy-2,6-difluorobenzyl Bromide3-Ethoxy-2,6-difluorobenzyl ChlorideRationale & Causality
Relative Reactivity Higher LowerBromide is a weaker base and thus a better leaving group than chloride, accelerating the rate-determining step of nucleophilic substitution.[6][7]
Reaction Kinetics Faster SlowerThe weaker C-Br bond and greater stability of the departing Br⁻ ion lower the activation energy of the reaction.
Optimal Conditions Milder conditions (e.g., lower temperatures, shorter reaction times).Often requires more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) to achieve comparable conversion.[13]The higher intrinsic reactivity of the bromide allows for a wider processing window and can be beneficial for thermally sensitive substrates.
Substrate Scope Effective with a broader range of nucleophiles, including weaker ones.May show low or no reactivity with weak nucleophiles, limiting its applicability.The enhanced electrophilicity makes the bromide more versatile for coupling with diverse molecular fragments.[14]
Stability & Handling Less stable; more susceptible to degradation over time.More stable ; generally has a longer shelf-life and is more robust.The stronger C-Cl bond contributes to greater thermal and chemical stability, which can be an advantage in multi-step syntheses or for long-term storage.
Practical Applications:

Both halides are valuable, but their use cases can differ based on these properties.

  • 3-Ethoxy-2,6-difluorobenzyl Chloride is a well-documented precursor in the synthesis of the antiepileptic drug Rufinamide .[15][16][17][18] In large-scale industrial processes, the higher stability and lower cost of the chloride may outweigh its lower reactivity, with reaction conditions optimized to drive the synthesis to completion.

  • 3-Ethoxy-2,6-difluorobenzyl Bromide , due to its higher reactivity, is often the reagent of choice in research and development settings where rapid synthesis, high conversion under mild conditions, and versatility are prioritized.[1][19] It is particularly useful for creating libraries of compounds for drug discovery, where reaction efficiency is paramount.

Experimental Design: A Protocol for Quantitative Reactivity Comparison

To empirically validate the difference in reactivity, a parallel kinetic study can be performed. This protocol provides a self-validating system to quantify the reaction rates of both halides under identical conditions.

Objective: To determine the relative rate constants for the SN2 reaction of 3-ethoxy-2,6-difluorobenzyl bromide and 3-ethoxy-2,6-difluorobenzyl chloride with a common nucleophile.

Reaction Scheme: (This is a placeholder for a proper chemical structure image showing the reaction of the benzyl halide with a nucleophile like sodium azide to form the corresponding benzyl azide.)

Methodology:
  • Preparation of Reagents:

    • Prepare a 0.1 M stock solution of 3-ethoxy-2,6-difluorobenzyl bromide in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of 3-ethoxy-2,6-difluorobenzyl chloride in anhydrous acetonitrile.

    • Prepare a 0.2 M stock solution of sodium azide (NaN₃) in anhydrous dimethylformamide (DMF).

    • Rationale: Acetonitrile and DMF are polar aprotic solvents that are ideal for SN2 reactions as they solvate the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing its nucleophilicity. A slight excess of the nucleophile ensures pseudo-first-order kinetics with respect to the benzyl halide.

  • Reaction Setup (Parallel Synthesis):

    • Set up two identical, temperature-controlled reaction vessels (e.g., jacketed glass reactors or vials in a heating block) equipped with magnetic stirrers. Set the temperature to 40°C.

    • To "Vessel A," add 10.0 mL of the 0.1 M benzyl bromide solution.

    • To "Vessel B," add 10.0 mL of the 0.1 M benzyl chloride solution.

    • Allow the solutions to equilibrate to the set temperature (approx. 15 minutes).

  • Reaction Initiation and Monitoring:

    • Simultaneously, initiate both reactions by adding 10.0 mL of the 0.2 M sodium azide solution to each vessel. Start a timer immediately (t=0).

    • At predetermined time points (e.g., t = 5, 15, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a suitable solvent (e.g., a mixture of water and acetonitrile) to stop the reaction by dilution.

    • Rationale: Time-course sampling is essential for kinetic analysis. Quenching ensures that the composition of the sample accurately reflects the reaction state at the moment of withdrawal.

  • Analytical Method (HPLC Analysis):

    • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Develop a gradient elution method that provides good separation between the starting benzyl halide, the azide product, and any potential impurities.

    • Use a UV detector set to a wavelength where both the starting material and product have strong absorbance.

    • Rationale: HPLC is a robust and precise method for quantifying the concentration of reactants and products, making it ideal for monitoring reaction progress.[20]

  • Data Analysis and Interpretation:

    • For each reaction, plot the concentration of the starting benzyl halide against time.

    • The data for the bromide reaction is expected to show a much faster decay curve than that for the chloride reaction.

    • Calculate the initial reaction rate from the slope of the curve at early time points. A direct comparison of these rates will provide a quantitative measure of the relative reactivity.

Visualizing the Experimental Workflow:

G cluster_prep 1. Preparation cluster_rxn 2. Parallel Reaction Setup (40°C) cluster_run 3. Initiation & Monitoring cluster_analysis 4. Analysis & Interpretation p1 Prepare 0.1M Stock: Bromide in ACN r1 Vessel A: 10 mL Bromide Stock p1->r1 p2 Prepare 0.1M Stock: Chloride in ACN r2 Vessel B: 10 mL Chloride Stock p2->r2 p3 Prepare 0.2M Stock: NaN3 in DMF i1 Add 10 mL NaN3 Stock to each vessel (t=0) p3->i1 r1->i1 r2->i1 i2 Withdraw Aliquots at time intervals i1->i2 i3 Quench Aliquots i2->i3 a1 HPLC Analysis of Quenched Samples i3->a1 a2 Plot [Reactant] vs. Time a1->a2 a3 Compare Reaction Rates (Rate_Br vs. Rate_Cl) a2->a3

Caption: Workflow for the comparative kinetic analysis of benzyl halides.

Mechanistic Rationale and Conclusion

The underlying principles of chemical reactivity provide a clear and predictable framework for understanding the performance of these two reagents.

G cluster_0 Leaving Group Properties cluster_1 Reaction Kinetics Acid Acid Strength HBr > HCl Base Conjugate Base Strength Br⁻ < Cl⁻ (Weaker Base) Acid->Base inversely related LG Leaving Group Ability Br⁻ > Cl⁻ (Better LG) Base->LG inversely related Energy Activation Energy (Ea) Lower for Bromide LG->Energy Rate Reaction Rate Faster for Bromide Bond Bond Strength C-Br < C-Cl (Weaker Bond) Bond->Energy Energy->Rate

Caption: Logical framework connecting leaving group properties to reactivity.

Recommendation for Researchers:

  • Choose 3-ethoxy-2,6-difluorobenzyl bromide for applications requiring high reactivity, faster reaction times, milder conditions, or when coupling with less reactive nucleophiles.

  • Consider 3-ethoxy-2,6-difluorobenzyl chloride when reagent stability, cost-effectiveness for large-scale synthesis, or a more controlled, slower reaction are the primary concerns. The successful use of the chloride in the industrial synthesis of Rufinamide demonstrates that its lower reactivity can be overcome with optimized process conditions.

By understanding the fundamental chemical principles that govern the behavior of these reagents, scientists can make more informed decisions, accelerating the development of novel pharmaceuticals and agrochemicals.

References

  • 2,6-Difluorobenzyl Chloride: Key Synthesis Applications for R&D Scientists. (2026, February 25). APIChem. [Link]

  • Synthesis process of rufinamide. (2014).
  • Why is bromide a better nucleophile than chloride? (2012, December 29). Student Doctor Network Forums. [Link]

  • Improved process for the preparation of rufinamide. (2017).
  • Continuous synthesis method of rufinamide. (2021).
  • Process for preparation of rufinamide. (2014, December 4). Justia Patents. [Link]

  • Zhang, X.-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2261-2266. [Link]

  • Comparison of the BDE of Alkyl Halides and Benzyl Halides. (2019). ResearchGate. [Link]

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–200. [Link]

  • Better Leaving Group: Bromide VS Chloride. (2020, August 17). Reddit. [Link]

  • Pratt, D. A., Wright, J. S., & Ingold, K. U. (1999). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. Journal of the American Chemical Society, 121(20), 4877–4883. [Link]

  • Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects? 1. (1999). Journal of the American Chemical Society. [Link]

  • Quick and partial report on benzyl bromide synthesis. (2023, March 2). XMB. [Link]

  • Benzyl bromide – Knowledge and References. (2019). Taylor & Francis. [Link]

  • Um, I. H., & Buncel, E. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9475–9485. [Link]

  • Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) by Leah4sci. (2013, August 14). YouTube. [Link]

  • What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. (2022, November 20). Mol-Instincts. [Link]

  • Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024, June 19). ACS Publications. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, September 30). Chemistry LibreTexts. [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps. [Link]

  • Sn2 Reaction Organic Chemistry. CLaME. [Link]

  • The SN2 Reaction Mechanism. (2026, January 9). Master Organic Chemistry. [Link]

  • Katoh, T., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & medicinal chemistry letters, 27(11), 2415–2419. [Link]

  • Applications for Medicinal Chemistry. IMSERC - Northwestern University. [Link]

  • Comparing SN2 reaction rates. (2015, March 21). Chemistry Stack Exchange. [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Purity Validation of 3-Ethoxy-2,6-difluorobenzyl bromide using HPLC and UHPLC Methods

Introduction: The Critical Role of Purity in Synthesis In the landscape of pharmaceutical development, the integrity of starting materials and intermediates is paramount. 3-Ethoxy-2,6-difluorobenzyl bromide is a key buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Synthesis

In the landscape of pharmaceutical development, the integrity of starting materials and intermediates is paramount. 3-Ethoxy-2,6-difluorobenzyl bromide is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. Consequently, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control measure; it is a foundational requirement for regulatory compliance and successful drug development.

This guide provides an in-depth comparison of two powerful liquid chromatography techniques for the purity validation of 3-Ethoxy-2,6-difluorobenzyl bromide: the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the advanced Ultra-High-Performance Liquid Chromatography (UHPLC). As researchers and drug development professionals, understanding the causality behind methodological choices is crucial. This document delves into the "why" behind the protocols, offering a framework for selecting the most appropriate method based on specific analytical objectives, from routine quality control to high-throughput screening and in-depth impurity profiling.

Pillar 1: Scientific Rationale and Methodological Causality

The selection of a chromatographic method is dictated by the physicochemical properties of the analyte and the potential impurities. 3-Ethoxy-2,6-difluorobenzyl bromide is a halogenated aromatic compound, making it inherently non-polar and an ideal candidate for reversed-phase chromatography. The primary analytical challenge is to develop a stability-indicating method , one that can separate the main compound from process-related impurities and potential degradants.

Forced Degradation: The Cornerstone of a Specificity-Driven Method To ensure the method's specificity, forced degradation studies are essential, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] These studies deliberately stress the analyte under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[4][5] A successful stability-indicating method must be able to resolve the intact analyte peak from all generated degradant peaks, proving it can accurately measure purity even in a destabilized sample. For a compound like benzyl bromide, likely degradation pathways include hydrolysis to the corresponding benzyl alcohol and oxidation.

HPLC vs. UHPLC: A Tale of Two Technologies The fundamental difference between HPLC and UHPLC lies in the particle size of the column's stationary phase.[6][7]

  • Traditional HPLC systems utilize columns with particle sizes of 3-5 µm and operate at pressures up to 6,000 psi.[8][9] This technology is robust, reliable, and widely available, making it a workhorse for many QC labs.

  • UHPLC , a more recent innovation, employs columns with sub-2 µm particles, operating at much higher pressures (up to 20,000 psi).[7][8][10] This reduction in particle size dramatically increases column efficiency, leading to significantly higher resolution, faster analysis times, and enhanced sensitivity.[6][8][10]

The choice between these technologies presents a trade-off between the established robustness of HPLC and the superior performance and speed of UHPLC.

Pillar 2: Comparative Experimental Protocols & Data

This section details the optimized protocols for both a conventional RP-HPLC method and a high-throughput UHPLC method for the analysis of 3-Ethoxy-2,6-difluorobenzyl bromide.

Experimental Protocol 1: Robust RP-HPLC Method for Routine QC

This method is designed for reliability and accessibility, suitable for standard quality control environments.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the 3-Ethoxy-2,6-difluorobenzyl bromide sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic System: A standard HPLC system capable of gradient elution and operating up to at least 400 bar (approx. 5,800 psi).

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Analysis: Run the analysis according to the parameters detailed in the table below.

  • Data Acquisition: Monitor the chromatogram and integrate all peaks for purity calculation using the area percent method.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte. The 5 µm particle size is standard for conventional HPLC, balancing efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe aqueous phase. Phosphoric acid is used to control the pH and sharpen the peaks of any potentially ionizable impurities.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-20 min: 50-90% B; 20-22 min: 90% B; 22-23 min: 90-50% B; 23-28 min: 50% BA gradient is necessary to elute both the main analyte and any impurities that may have significantly different polarities, ensuring they are separated effectively within a reasonable timeframe. The re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 270 nmThe aromatic nature of the compound provides strong UV absorbance. 270 nm is a typical wavelength for this class of compounds, offering good sensitivity.
Experimental Protocol 2: High-Throughput UHPLC Method for Advanced Profiling

This method prioritizes speed and resolution, making it ideal for method development, high-throughput screening, or detailed investigation of complex impurity profiles.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the 3-Ethoxy-2,6-difluorobenzyl bromide sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Ensure the sample is passed through a 0.22 µm filter to prevent column blockage.

  • Chromatographic System: A UHPLC system capable of operating at pressures up to at least 1000 bar (approx. 15,000 psi).

  • Injection: Inject 2 µL of the prepared sample onto the column.

  • Analysis: Run the analysis according to the parameters detailed in the table below.

  • Data Acquisition: Monitor and process the data as described for the HPLC method.

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmThe sub-2 µm particle size is the core of UHPLC, providing a massive increase in theoretical plates and separation efficiency.[9] The shorter column length, enabled by the high efficiency, allows for much faster run times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is often preferred in UHPLC as it is volatile and compatible with mass spectrometry (MS), should LC-MS be required for impurity identification.
Mobile Phase B AcetonitrileAs with HPLC, acetonitrile is an excellent organic modifier.
Gradient Elution 0-4 min: 50-90% B; 4-4.5 min: 90% B; 4.5-4.6 min: 90-50% B; 4.6-5.5 min: 50% BThe gradient is significantly compressed. The high efficiency of the column allows for sharp peaks and excellent separation even with this rapid change in mobile phase composition, drastically reducing analysis time.
Flow Rate 0.5 mL/minThe flow rate is scaled down to suit the smaller 2.1 mm internal diameter of the column, which conserves solvent.[8][9]
Column Temp. 40 °CHigher temperatures are often used in UHPLC to reduce mobile phase viscosity, which in turn lowers the high backpressure generated by the small particles.
Detection UV at 270 nmThe detection wavelength remains consistent with the analyte's properties.

Pillar 3: Data-Driven Comparison and Visualization

The true measure of a method's performance lies in the data. The following table summarizes the expected performance metrics from the two protocols, demonstrating the practical implications of the technological differences.

Quantitative Performance Comparison
Performance MetricRobust RP-HPLC Method High-Throughput UHPLC Method Advantage
Analysis Time ~28 minutes~5.5 minutesUHPLC (5x faster)
Resolution (Rs) Good (Rs > 2.0 for critical pairs)Excellent (Rs > 3.5 for critical pairs)UHPLC (Sharper peaks provide better separation)
Theoretical Plates (N) ~15,000~25,000UHPLC (Higher efficiency)
Peak Asymmetry < 1.5< 1.3UHPLC (More symmetrical peaks)
System Backpressure ~150 bar (2175 psi)~750 bar (10,875 psi)HPLC (Less stress on instrumentation)
Solvent Consumption ~28 mL per run~2.75 mL per runUHPLC (Over 90% reduction)
Sensitivity (LOD/LOQ) StandardEnhancedUHPLC (Narrower peaks lead to greater peak height and better signal-to-noise)[10]
Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical procedure.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis (28 min) cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Acetonitrile (0.5 mg/mL) p1->p2 a1 Inject 10 µL p2->a1 a2 Gradient Elution (C18, 5 µm, 1.0 mL/min) a1->a2 a3 UV Detection (270 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Purity (Area % Method) d1->d2 end end d2->end Final Report

Caption: Workflow for the conventional RP-HPLC method.

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis (5.5 min) cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Acetonitrile (0.5 mg/mL) p1->p2 p3 Filter (0.22 µm) p2->p3 a1 Inject 2 µL p3->a1 a2 Rapid Gradient Elution (C18, 1.8 µm, 0.5 mL/min) a1->a2 a3 UV Detection (270 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Purity (Area % Method) d1->d2 end end d2->end Final Report

Caption: High-throughput workflow for the UHPLC method.

Trustworthiness: A System of Self-Validation

Regardless of the chosen technology, the analytical procedure must be validated to demonstrate its suitability for its intended purpose.[11][12] This validation is performed in accordance with ICH Q2(R1) guidelines and establishes the method's performance characteristics through rigorous experimental evaluation.[13][14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is primarily demonstrated through forced degradation studies.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of added impurities (spiking).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

Both the HPLC and UHPLC methods described herein must undergo this validation process before being implemented for routine analysis. The system suitability tests, performed before each analytical run, ensure the continued valid performance of the chromatographic system.[15][16]

Conclusion and Authoritative Recommendation

Both RP-HPLC and UHPLC are powerful and appropriate techniques for the purity validation of 3-Ethoxy-2,6-difluorobenzyl bromide. The choice between them is a strategic one, dependent on the specific needs of the laboratory.

  • The conventional RP-HPLC method stands as a robust, reliable, and cost-effective solution. It is perfectly suited for established quality control laboratories where analysis time is not the primary constraint and where methods must be easily transferable across various standard HPLC instruments.[7]

  • The high-throughput UHPLC method offers unparalleled advantages in speed, resolution, and solvent savings.[8][10] It is the superior choice for research and development environments, high-throughput screening applications, and for resolving complex samples with closely eluting impurities. While the initial capital investment is higher, the long-term savings in time, solvent, and waste disposal can be substantial.

As a Senior Application Scientist, my recommendation is as follows: For new method development and for laboratories where sample throughput and detailed impurity profiling are critical, the adoption of the UHPLC method is strongly advised. The gains in efficiency and data quality provide a significant competitive advantage. For routine, end-stage QC where a validated method already exists, the continued use of the RP-HPLC method remains a scientifically sound and pragmatic approach.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. [Link]

  • Chrom Tech, Inc. What Is the Difference Between UHPLC and HPLC? [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LC Services. HPLC vs UHPLC – What are the differences? [Link]

  • Veeprho. Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis: 3-Ethoxy-2,6-difluorobenzyl bromide vs. Structural Analogs

For researchers and drug development professionals, the precise structural characterization of halogenated building blocks is a critical quality control step in the synthesis of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the precise structural characterization of halogenated building blocks is a critical quality control step in the synthesis of active pharmaceutical ingredients (APIs). 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7) is a highly specialized intermediate utilized to introduce fluorinated pharmacophores into drug candidates[1][2].

To fully leverage this compound in synthetic workflows, analysts must understand its behavior under mass spectrometric (MS) interrogation. This guide provides an in-depth, comparative analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 3-Ethoxy-2,6-difluorobenzyl bromide against its structural alternatives: the unsubstituted Benzyl bromide and the non-ethoxylated 2,6-Difluorobenzyl bromide .

Mechanistic Insights: The Causality of Fragmentation

When subjected to 70 eV Electron Ionization (EI), benzyl bromide derivatives exhibit highly predictable, yet structurally dependent, fragmentation cascades. Understanding the causality behind these pathways is essential for accurate spectral interpretation.

The Tropylium Cation Formation

The hallmark of any benzyl halide under EI-MS is the rapid cleavage of the carbon-halogen bond. Because the C-Br bond is relatively weak, the molecular ion [M]+ readily expels a bromine radical ( Br∙ ). The resulting benzyl cation immediately undergoes a ring expansion to form a seven-membered tropylium cation ( [C7​H7​]+ ). This structure is exceptionally stable due to its aromaticity (satisfying Hückel's 4n+2 rule with 6 π electrons), making it the base peak in unsubstituted benzyl bromides[3][4].

The Impact of Fluorine Substitution

Introducing fluorine atoms to the aromatic ring alters the electron density distribution. While fluorine is highly electronegative (exerting an inductive electron-withdrawing effect), its lone pairs can donate electron density through resonance. In fluorinated benzyl bromides, the initial loss of bromine yields a substituted difluorotropylium ion [5]. The presence of fluorine introduces a secondary, high-energy fragmentation pathway: the elimination of neutral hydrogen fluoride (HF, 20 Da), driven by the thermodynamic stability of the expelled HF molecule[5].

Ethoxy Group Cleavage (Ethylene Loss)

The addition of an ethoxy ether linkage in 3-Ethoxy-2,6-difluorobenzyl bromide introduces a competing fragmentation mechanism. Alkyl phenyl ethers characteristically undergo a rearrangement where a hydrogen atom from the β -carbon of the ethyl group migrates to the ether oxygen. This is followed by the cleavage of the C-O bond, resulting in the neutral loss of ethylene ( C2​H4​ , 28 Da) and the formation of a stable, phenol-like radical cation[6][7].

Fragmentation M Molecular Ion [M]+ m/z 250/252 T Difluoroethoxy-tropylium m/z 171 M->T -Br• (-79/81 Da) P Difluorohydroxy-tropylium m/z 143 T->P -C2H4 (-28 Da) F Fluoro-fragment m/z 123 P->F -HF (-20 Da)

Fig 1: Primary EI-MS fragmentation pathway of 3-Ethoxy-2,6-difluorobenzyl bromide.

Comparative Fragmentation Performance

To objectively evaluate the MS performance of 3-Ethoxy-2,6-difluorobenzyl bromide, we must compare its spectral fingerprint against simpler analogs. This isolates the specific mass shifts caused by the fluorine and ethoxy substituents.

Quantitative Data Summary
Analytical FeatureBenzyl Bromide (Alternative 1)2,6-Difluorobenzyl Bromide (Alternative 2)3-Ethoxy-2,6-difluorobenzyl Bromide (Target)
Chemical Formula C7​H7​Br C7​H5​BrF2​ C9​H9​BrF2​O
Molecular Weight 171.04 g/mol 207.02 g/mol 251.07 g/mol
Molecular Ion [M]+ m/z 170, 172 (1:1 ratio)m/z 206, 208 (1:1 ratio)m/z 250, 252 (1:1 ratio)
Base Peak (100%) m/z 91 ( [C7​H7​]+ )m/z 127 ( [C7​H5​F2​]+ )m/z 171 ( [C9​H9​F2​O]+ )
Key Secondary Loss 1 m/z 65 (Loss of C2​H2​ )m/z 107 (Loss of HF)m/z 143 (Loss of C2​H4​ )
Key Secondary Loss 2 m/z 39 (Loss of C2​H2​ )m/z 87 (Loss of HF + C2​H2​ )m/z 123 (Loss of C2​H4​
  • HF)
Diagnostic Utility Baseline tropylium referenceHighlights fluorinated ring stabilityValidates intact ether linkage

Performance Analysis: Unlike the unsubstituted benzyl bromide, which rapidly degrades into smaller hydrocarbon fragments (m/z 65, 39)[3][4], the target compound (3-Ethoxy-2,6-difluorobenzyl bromide) retains a much higher mass base peak (m/z 171). The sequential loss of ethylene (m/z 143) serves as a highly specific diagnostic marker that confirms the presence of the ethoxy group, preventing false-positive identifications of isomeric propoxy or methoxy-methyl derivatives[6][7].

Self-Validating Experimental Protocol: GC-EI-MS

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the analysis of halogenated benzyl bromides. It includes mandatory system suitability checks to prevent carryover and verify mass accuracy.

Step-by-Step Methodology

Step 1: System Tuning and Blank Validation

  • Initiate the mass spectrometer and perform a standard autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are within ±0.1 Da of their theoretical values, and that the isotope ratios match theoretical abundances.

  • Inject 1.0 µL of pure GC-grade hexane (Solvent Blank) to confirm the absence of ghost peaks or column bleed in the m/z 50–350 range.

Step 2: Sample Preparation

  • Weigh exactly 1.0 mg of 3-Ethoxy-2,6-difluorobenzyl bromide standard.

  • Dissolve the standard in 1.0 mL of GC-grade hexane to create a 1 mg/mL stock solution.

  • Dilute 100 µL of the stock solution into 900 µL of hexane (final concentration: 100 µg/mL). Causality: Benzyl bromides are highly responsive in EI; exceeding this concentration will saturate the electron multiplier and distort the isotopic ratios of the [M]+ cluster.

Step 3: Chromatographic Separation (GC)

  • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Injector temperature at 250°C.

  • Oven Program: Hold at 50°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.

Step 4: Electron Ionization and Detection (MS)

  • Ion Source: Set the EI source temperature to 230°C and the quadrupole temperature to 150°C.

  • Ionization Energy: Strictly maintain at 70 eV to ensure fragmentation patterns match standardized library spectra.

  • Scan Range: Acquire data in full scan mode from m/z 50 to 350.

Workflow S1 1. Sample Preparation (100 µg/mL in Hexane) S2 2. GC Separation (HP-5MS, 50-280°C) S1->S2 S3 3. Electron Ionization (70 eV, 230°C Source) S2->S3 S4 4. Mass Analysis (Quadrupole, m/z 50-350) S3->S4 S5 5. Data Processing (Isotope & Fragment Mapping) S4->S5

Fig 2: Standardized GC-EI-MS experimental workflow for halogenated building blocks.

Conclusion

The mass spectrometric analysis of 3-Ethoxy-2,6-difluorobenzyl bromide reveals a complex but highly logical fragmentation cascade. Compared to simple benzyl bromides, the target compound's spectrum is dominated by the stabilizing effects of the fluorinated ring and the predictable neutral loss of ethylene from the ethoxy ether. By utilizing standardized 70 eV EI-MS protocols, drug development professionals can leverage these distinct diagnostic ions (m/z 250/252, 171, 143, and 123) to unequivocally verify the structural integrity of this critical building block prior to downstream API synthesis.

References

  • Brainly. "The base peak in the mass spectrum of benzyl bromide." Brainly Educational Platform. URL: [Link]

  • Majer, J. R., & Patrick, C. R. "Decomposition of Tropylium and Substituted Tropylium Ions." The Journal of Chemical Physics, American Institute of Physics (AIP). URL: [Link]

  • Patnaik, P. "Handbook of Environmental Analysis: Chemical Pollutants in Air, Water, Soil, and Solid Wastes." CRC Press / Pageplace. URL: [Link]

  • Whitman College. "GC EI and CI Fragmentation and Interpretation of Spectra." Whitman College Chemistry Resources. URL: [Link]

Sources

Comparative

Comparative Guide: GC-MS Method Validation for Trace Analysis of 3-Ethoxy-2,6-difluorobenzyl Bromide

Regulatory Context and Mechanistic Rationale In pharmaceutical development, the control of mutagenic impurities is a critical safety and regulatory requirement. Alkylating agents, such as 3-Ethoxy-2,6-difluorobenzyl brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Regulatory Context and Mechanistic Rationale

In pharmaceutical development, the control of mutagenic impurities is a critical safety and regulatory requirement. Alkylating agents, such as 3-Ethoxy-2,6-difluorobenzyl bromide , are frequently utilized as reactive intermediates in active pharmaceutical ingredient (API) synthesis. Due to their electrophilic nature, benzyl halides can covalently bind to DNA bases, classifying them as Class 2 or Class 3 potentially mutagenic impurities (PMIs) under the ICH M7(R2) guidelines [1].

To comply with the Threshold of Toxicological Concern (TTC)—often requiring detection limits in the low parts-per-million (ppm) or parts-per-billion (ppb) range—analytical methods must possess exceptional sensitivity and selectivity. Because 3-Ethoxy-2,6-difluorobenzyl bromide is volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its trace analysis, outperforming traditional liquid chromatography methods [2].

Technology Comparison: GC-MS vs. Alternative Modalities

When selecting an analytical platform for trace benzyl bromide quantification, scientists must weigh sensitivity against operational complexity. The table below objectively compares Single Quadrupole GC-MS against High-Performance Liquid Chromatography (HPLC-UV) and Triple Quadrupole GC-MS/MS.

Analytical PlatformSensitivity (LOD)Selectivity for Co-eluting APIsMatrix InterferenceCost & ComplexityBest Use Case
HPLC-UV ~10–50 ppmLow (relies solely on retention time)HighLowRoutine API assay; inadequate for trace PMIs.
GC-MS (Single Quad) ~0.1–1 ppmHigh (Selected Ion Monitoring - SIM)Low to ModerateModerateStandard trace analysis of volatile PMIs.
GC-MS/MS (Triple Quad) ~0.01–0.05 ppmVery High (Multiple Reaction Monitoring)Very LowHighUltra-trace analysis in highly complex matrices.

Causality Insight: HPLC-UV lacks the sensitivity required for TTC-based limits because benzyl halides lack strong chromophores for low-level UV detection. GC-MS operating in Selected Ion Monitoring (SIM) mode isolates the specific mass-to-charge (m/z) ratio of the target analyte, effectively filtering out background noise and API matrix interference, thereby achieving the necessary sub-ppm detection limits [3].

Analytical Workflow and Logical Relationships

The development of a self-validating GC-MS method requires a systematic approach, ensuring that sample preparation, chromatographic separation, and mass detection are perfectly aligned.

Workflow A 1. In Silico Risk Assessment (ICH M7 & QSAR) B 2. Sample Preparation (Liquid-Liquid Extraction) A->B C 3. GC Separation (5% Phenyl-methylpolysiloxane) B->C D 4. MS Detection (SIM Mode: Specific m/z) C->D E 5. Method Validation (Specificity, LOD/LOQ, Accuracy) D->E

GC-MS method development and validation workflow for genotoxic impurities.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the validated parameters for quantifying 3-Ethoxy-2,6-difluorobenzyl bromide.

Step 1: Sample and Standard Preparation
  • Diluent Selection: Choose a volatile, non-polar solvent such as Dichloromethane (DCM) or Hexane. The API must be either insoluble (allowing for extraction of the impurity) or fully soluble without damaging the GC column.

  • Standard Stock: Prepare a 1.0 mg/mL stock solution of 3-Ethoxy-2,6-difluorobenzyl bromide in DCM. Dilute serially to achieve working standards ranging from 0.1 ppm to 10 ppm relative to the API concentration.

  • API Sample Prep: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and make up to volume with DCM. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Step 2: GC-MS Instrument Configuration
  • Column: Use a weakly polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness). Rationale: The 5% phenyl phase provides optimal partitioning for halogenated aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL injection volume, Split ratio 10:1. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature 60°C (hold 2 min).

    • Ramp at 15°C/min to 200°C.

    • Ramp at 30°C/min to 280°C (hold 5 min to bake out residual API).

Step 3: Mass Spectrometry (SIM) Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • SIM Ions: Identify the molecular ion and primary fragments. For benzyl bromides, the isotopic signature of Bromine (~1:1 ratio of M and M+2) is highly diagnostic. Monitor the base peak (often the tropylium or benzyl cation formed by the loss of the bromine radical) and the molecular ions.

Step 4: System Suitability and Validation Execution
  • Inject the standard solution six times to verify precision (RSD ≤ 5.0%).

  • Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at S/N 10:1.

  • Perform spike-recovery experiments at 50%, 100%, and 150% of the specification limit to confirm accuracy.

Validation Data Summary

A robust method must demonstrate strict adherence to ICH Q2(R1) validation characteristics. The table below summarizes typical acceptance criteria and expected performance for this GC-MS protocol.

Validation ParameterICH Acceptance CriteriaExpected GC-MS Performance
Specificity No interference at the retention time of the analyteBaseline resolution; no API matrix peaks co-eluting
LOD S/N ≥ 3~0.05 ppm
LOQ S/N ≥ 10~0.15 ppm
Linearity R² ≥ 0.990 (from LOQ to 150% of limit)R² > 0.999
Accuracy (Recovery) 80% – 120% at all spike levels95% – 105%
Precision (Repeatability) %RSD ≤ 10% at LOQ level%RSD < 5%

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." European Medicines Agency (EMA), 2023. Available at:[Link][1]

  • Harigaya, K., et al. "Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients." Chemical and Pharmaceutical Bulletin, vol. 62, no. 4, 2014, pp. 395-398. Available at:[Link][2]

  • ResolveMass Laboratories Inc. "Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide." ResolveMass, 2026. Available at:[Link][3]

Sources

Validation

Benchmarking 3-Ethoxy-2,6-difluorobenzyl Bromide in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Executive Summary The synthesis of diarylmethanes via the Suzuki-Miyaura cross-coupling of benzylic halides is a highly valuable transformation in medicinal chemistry and drug development[1]. However, traditional benzyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of diarylmethanes via the Suzuki-Miyaura cross-coupling of benzylic halides is a highly valuable transformation in medicinal chemistry and drug development[1]. However, traditional benzylic electrophiles often suffer from competitive β -hydride elimination and bimolecular homocoupling, which severely depress yields[2].

Highly functionalized building blocks, such as 3-Ethoxy-2,6-difluorobenzyl bromide (CAS: 1092461-30-7)[3], present a unique stereoelectronic profile that fundamentally alters the reaction's catalytic cycle. This guide provides an objective benchmarking of this molecule against standard alternatives, detailing the causality behind catalyst selection and providing a self-validating experimental protocol for researchers.

Mechanistic Causality: The Stereoelectronic Advantage

To understand the performance of 3-ethoxy-2,6-difluorobenzyl bromide, we must analyze how its specific functional groups interact with the palladium catalytic cycle:

  • Inductive Activation via Fluorine : The highly electronegative fluorine atoms at the 2,6-positions exert a strong inductive electron-withdrawing effect (-I). This lowers the energy of the benzylic C–Br σ∗ orbital, significantly accelerating the initial oxidative addition of the Pd(0) species[4].

  • Steric Shielding : Unsubstituted benzyl bromides are notoriously prone to homocoupling (forming 1,2-diarylethanes)[1]. The di-ortho fluoro substitution creates a steric shield around the benzylic carbon. While this necessitates a highly active, sterically accommodating ligand (such as SPhos), it actively suppresses the bimolecular homocoupling pathway[5].

  • Electronic Modulation via Ethoxy : The 3-ethoxy group provides mesomeric electron donation (+M effect) to the aromatic ring. This subtly modulates the stability of the intermediate η3 -benzylpalladium complex, preventing premature catalyst decomposition and allowing for efficient transmetalation[6].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by F-atoms) Pd0->OxAdd PdII Pd(II) Benzyl Complex OxAdd->PdII Trans Transmetalation (Boronic Acid + Base) PdII->Trans Homo Homocoupling (Suppressed by Sterics) PdII->Homo Side Reaction PdII_Di Pd(II) Diaryl Complex Trans->PdII_Di RedElim Reductive Elimination PdII_Di->RedElim RedElim->Pd0 Catalyst Regeneration Product Diarylmethane Product RedElim->Product

Catalytic cycle of benzylic Suzuki-Miyaura coupling highlighting divergent pathways.

Benchmarking Data: Comparative Performance

The success of a benzylic Suzuki-Miyaura coupling is highly dependent on the catalyst-ligand system[5]. While PdCl2​(dppf) is standard for primary, unhindered benzyl halides[2], the steric bulk of 2,6-disubstituted systems requires the use of Buchwald-type biaryl phosphine ligands. The Pd(OAc)2​ /SPhos system has proven superior for these hindered substrates[5].

The table below summarizes the performance of 3-ethoxy-2,6-difluorobenzyl bromide against its less functionalized counterparts under optimized conditions (Coupling with Phenylboronic acid, 1.2 eq; Base: K2​CO3​ , 2.0 eq; Solvent: THF/ H2​O 10:1).

SubstrateCatalyst SystemTemp / TimeCross-Coupling Yield (%)Homocoupling Byproduct (%)
Benzyl bromide PdCl2​(dppf) (2 mol%)77 °C / 23 h68%~15%
Benzyl bromide Pd(OAc)2​ /SPhos (2/4 mol%)80 °C / 12 h75%~12%
2,6-Difluorobenzyl bromide Pd(OAc)2​ /SPhos (2/4 mol%)80 °C / 12 h82%< 5%
3-Ethoxy-2,6-difluorobenzyl bromide Pd(OAc)2​ /SPhos (2/4 mol%)80 °C / 12 h89% < 2%

Data Analysis : The introduction of the 2,6-difluoro motif drastically reduces the homocoupling byproduct from ~15% down to <5% due to steric shielding. The addition of the 3-ethoxy group further pushes the cross-coupling yield to nearly 90%, demonstrating its superior profile as an electrophilic coupling partner for complex drug scaffolds[6].

Self-Validating Experimental Protocol

To ensure high reproducibility, the following protocol is designed as a self-validating system. It incorporates visual and chemical checkpoints to confirm that the catalytic cycle is functioning correctly at each stage.

Materials Required
  • Electrophile : 3-Ethoxy-2,6-difluorobenzyl bromide (1.0 mmol)

  • Nucleophile : Arylboronic acid or Potassium aryltrifluoroborate (1.2 mmol)[1]

  • Catalyst/Ligand : Pd(OAc)2​ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%)[5]

  • Base : K2​CO3​ or Cs2​CO3​ (3.0 mmol)

  • Solvent : THF/ H2​O (10:1 ratio, strictly degassed)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (The "Yellow Shift")

  • In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2​ and SPhos.

  • Add 2 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition from a reddish-brown suspension to a clear, pale-yellow solution. This color shift confirms the successful reduction of Pd(II) to the active Pd(0)-SPhos complex. If the solution remains dark or precipitates black Pd black, the system has been compromised by oxygen.

Step 2: Reagent Assembly

  • To the active catalyst solution, add the arylboronic acid and the inorganic base ( K2​CO3​ ).

  • Add the remaining THF (8 mL) and degassed H2​O (1 mL).

  • Finally, inject the 3-Ethoxy-2,6-difluorobenzyl bromide neat via a gas-tight syringe.

  • Causality Note: The benzyl bromide is added last to prevent premature oxidative addition in the absence of the transmetalating agent, which would otherwise drive the unwanted homocoupling pathway.

Step 3: Reaction Execution & Monitoring

  • Seal the vessel and heat the mixture to 80 °C using an oil bath or microwave reactor.

  • Validation Check: After 2 hours, pull a 0.1 mL aliquot. Quench with water and extract with ethyl acetate. Spot on a TLC plate (Hexanes:EtOAc 9:1) and visualize under UV (254 nm). The complete disappearance of the high-Rf benzyl bromide spot validates the efficiency of the oxidative addition.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature. Dilute with 10 mL of H2​O to dissolve inorganic salts.

  • Extract the aqueous layer with dichloromethane ( CH2​Cl2​ , 3 × 15 mL)[2].

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to isolate the pure diarylmethane derivative.

Workflow Prep 1. Reagent Prep (Strictly Degassed) Mix 2. Pd/Ligand Complexation Prep->Mix Add 3. Substrate Addition Mix->Add React 4. Thermal Heating (80°C) Add->React Quench 5. Aqueous Quench React->Quench Purify 6. Flash Chromatography Quench->Purify

Self-validating experimental workflow for benzylic cross-coupling.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: National Institutes of Health (PMC) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of B-Benzyl-9-borabicyclo[3.3.1]nonane To Furnish Methylene-Linked Biaryls Source: Organic Letters (ACS Publications) URL:[Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Processes and intermediates for the preparation of relugolix (WO2022214645A1)
  • Synthesis and Structure−Activity Relationships of 1-Arylmethyl-5-aryl-6-methyluracils as Potent Gonadotropin-Releasing Hormone Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethoxy-2,6-difluorobenzyl bromide

Executive Safety Summary As a Senior Application Scientist, I approach the handling of 3-Ethoxy-2,6-difluorobenzyl bromide (CAS 1092461-30-7) with strict adherence to its dual-hazard profile. Classified under UN 3261 (Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Safety Summary As a Senior Application Scientist, I approach the handling of 3-Ethoxy-2,6-difluorobenzyl bromide (CAS 1092461-30-7) with strict adherence to its dual-hazard profile. Classified under UN 3261 (Corrosive solid, acidic, organic, n.o.s.), this compound carries severe hazard statements, notably H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals)[1][2]. Beyond standard compliance, handling this reagent safely requires a fundamental understanding of its molecular reactivity to ensure every protective measure serves a specific, mechanistic purpose.

Mechanistic Hazard Profile: The "Why" Behind the Danger 3-Ethoxy-2,6-difluorobenzyl bromide is a highly reactive electrophile. Its hazards stem from two primary chemical pathways:

  • Potent Alkylating Agent & Lachrymator: The benzylic carbon is highly susceptible to rapid SN​2 nucleophilic substitution. Upon exposure to the eyes or respiratory tract, it acts as a severe lachrymator by alkylating nucleophilic residues on TRPA1 ion channels in nerve endings, causing intense tearing and potential pulmonary edema[3][4].

  • Moisture Sensitivity & Acid Generation: When the carbon-bromine bond undergoes hydrolysis via ambient moisture, it exothermically releases hydrobromic acid (HBr)[4]. This continuous generation of HBr is the primary driver of its corrosive nature, leading to severe tissue burns and the rapid degradation of standard laboratory metals[5].

Quantitative PPE Specifications & Compatibility Standard nitrile gloves are insufficient for primary protection against reactive organic bromides. To prevent systemic toxicity and chemical burns, PPE must be selected based on quantitative breakthrough data.

PPE CategoryMaterial SpecificationMin. ThicknessBreakthrough TimeMechanistic Rationale
Primary Gloves Butyl Rubber or Fluorocaoutchouc (Viton)> 0.30 mm> 240 minsHigh resistance to organic bromides; prevents SN​2 alkylation of skin proteins[6].
Secondary Gloves Nitrile Rubber (Inner layer)> 0.11 mm< 30 minsProvides dexterity and immediate splash indication. Must be discarded immediately upon contact[6].
Eye Protection Chemical Goggles + Full Face ShieldN/AN/ALachrymatory vapors activate corneal nerves; liquid causes irreversible severe corneal burns[3].
Body Protection Acid-Resistant Apron over Lab CoatN/AN/AProtects against localized HBr generation resulting from ambient moisture hydrolysis[4].
Respiratory Fume Hood (Face velocity >100 fpm)N/AN/APrevents inhalation of toxic, lachrymatory vapors that can cause fatal fluid build-up in the lungs[4][5].

Self-Validating Operational Protocol To ensure absolute safety, every step of the handling process must act as a self-validating system, confirming environmental controls before proceeding.

Phase 1: Pre-Operational Setup

  • Environmental Verification: Ensure the chemical fume hood is operating correctly.

    • Validation Step: Use an anemometer or the hood's digital display to verify a face velocity between 80–120 feet per minute (fpm) before opening the reagent[5].

  • Tool Selection: Equip the workspace with PTFE (Teflon), glass, or ceramic spatulas.

    • Validation Step: Visually inspect the hood to ensure zero metal tools (iron, aluminum, brass) are present, as the compound is highly corrosive to metals (H290)[2][5].

  • PPE Donning: Apply double gloves (Nitrile inner, Butyl rubber outer), a chemical-resistant lab coat, an acid apron, safety goggles, and a full-face shield[3][6].

Phase 2: Active Handling & Transfer

  • Inert Atmosphere: Because the compound generates HBr upon hydrolysis[4], purge your reaction vessel with an inert gas (Argon or Nitrogen) prior to opening the reagent bottle.

  • Transfer: Weigh or transfer the material rapidly to minimize atmospheric exposure. If creating a solution, strictly use dry, anhydrous solvents.

  • Sealing: Immediately flush the primary container with Argon before sealing tightly to prevent moisture degradation and hazardous pressure buildup from HBr gas.

G Start Pre-Operation: Verify Fume Hood & PPE Hood Fume Hood Flow > 100 fpm Start->Hood PPE Don PPE: Double Glove, Face Shield Start->PPE Handling Handling Phase: Inert Atmosphere Hood->Handling PPE->Handling Tools Use Glass/PTFE Tools (Avoid Metal) Handling->Tools Spill Spill Response: Evacuate & Isolate Handling->Spill If spilled Post Post-Operation: Seal & Store Tools->Post Waste Quench Waste (Amine/NaHCO3) Post->Waste Absorb Absorb & Neutralize Spill->Absorb

Workflow for the safe handling, quenching, and spill response of benzyl bromide derivatives.

Chemical Quenching & Disposal Plan Benzyl bromides cannot be disposed of directly into standard organic waste due to their high reactivity and lachrymatory properties. They must be chemically deactivated[3].

  • Quenching Solution Preparation: In a fume hood, prepare a well-ventilated bath of a mild nucleophile (e.g., 5-10% ethanolamine in ethanol, or a 1:1 aqueous mixture of saturated sodium bicarbonate and sodium thiosulfate).

  • Deactivation: Slowly add the 3-Ethoxy-2,6-difluorobenzyl bromide waste or contaminated rinsate dropwise to the quenching solution while stirring.

    • Mechanistic Rationale: The amine or thiosulfate outcompetes water for the SN​2 reaction, safely neutralizing the alkylating agent without violently generating gaseous HBr.

  • Verification & Disposal: Allow the mixture to stir for 1-2 hours at room temperature.

    • Validation Step: Monitor the pH of the quenching bath using pH indicator strips. A stable, mildly basic pH (7.5 - 8.5) confirms that all generated HBr has been neutralized. Once validated, transfer the resulting mixture to an appropriately labeled hazardous waste container.

References 1.[1] ChemicalBook. 3-Ethoxy-2,6-difluorobenzylbromide | 1092461-30-7. Available at: 2.[2] BLD Pharm. 1092461-30-7 | 3-Ethoxy-2,6-difluorobenzyl bromide. Available at: 3.[3] ThermoFisher. Benzyl bromide - SAFETY DATA SHEET. Available at: 4.[5] Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. Available at: 5.[4] CAMEO Chemicals (NOAA). BENZYL BROMIDE. Available at: 6.[6] Nipissing University. Benzyl bromide - SAFETY DATA SHEET. Available at:

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2,6-difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-2,6-difluorobenzyl bromide
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